tert-Butyl 3-(bromomethyl)phenylcarbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[3-(bromomethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPYEVSQMSDBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219334 | |
| Record name | 1,1-Dimethylethyl N-[3-(bromomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118684-32-5 | |
| Record name | 1,1-Dimethylethyl N-[3-(bromomethyl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118684-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[3-(bromomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)phenylcarbamate
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 3-(bromomethyl)phenylcarbamate, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
This compound is a carbamate ester that serves as a useful intermediate in organic synthesis. Its structure features a Boc-protected aminophenyl group with a reactive bromomethyl substituent.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [1][2] |
| Molecular Weight | 286.16 g/mol | [1][2] |
| CAS Number | 118684-32-5 | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 105 - 109 °C | [4] |
| Boiling Point | Not available (Predicted: 309.0±25.0 °C) | N/A |
| Density | Not available | N/A |
| Solubility | Insoluble in water | [4] |
| XLogP3 | 3.4 | [2] |
| Monoisotopic Mass | 285.03644 Da | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Step 1 - Synthesis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate (Hypothetical)
-
Reaction Setup: To a solution of 3-(hydroxymethyl)aniline (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) in a round-bottom flask, add a suitable base, for example, triethylamine (1.1 eq).
-
Addition of Protecting Group: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Step 2 - Synthesis of this compound (Hypothetical)
-
Reaction Setup: Dissolve the purified tert-butyl (3-(hydroxymethyl)phenyl)carbamate (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Bromination: Slowly add a brominating agent, for instance, phosphorus tribromide (PBr₃) (0.4 eq) or a combination of carbon tetrabromide (1.2 eq) and triphenylphosphine (1.2 eq), to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete conversion of the starting material.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The final product may be purified by recrystallization or flash column chromatography.
Reactivity and Stability
Information regarding the specific reactivity and stability of this compound is limited. However, based on its chemical structure, the following can be inferred:
-
Reactivity: The benzylic bromide functionality makes the compound susceptible to nucleophilic substitution reactions. It is expected to react with a wide range of nucleophiles, such as amines, thiols, and alkoxides, to displace the bromide ion. This reactivity is central to its utility as a synthetic intermediate for introducing the tert-butoxycarbonylamino-3-methylphenyl group into other molecules.
-
Stability: Safety data sheets indicate that the compound is stable under recommended storage conditions.[4] It is advisable to store it in a cool, dry, and well-ventilated place, away from incompatible materials.[4]
-
Incompatible Materials: The compound should be kept away from strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Thermal decomposition may lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]
Safety and Handling
This compound is classified as acutely toxic if swallowed and may cause skin irritation.[1][2]
Table 2: GHS Hazard Information
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Data compiled from multiple sources which may have slight variations.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[4]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[3]
Handling and Storage:
-
Avoid contact with skin and eyes.[4]
-
Avoid formation of dust and aerosols.[3]
-
Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Store in a refrigerator at 2-8°C for long-term stability.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1]
-
If on Skin: Wash off with soap and plenty of water. Consult a physician.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the literature. Researchers should perform their own analytical characterization (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized compound.
Conclusion
This compound is a valuable synthetic intermediate. While comprehensive experimental data on its properties is not extensively published, this guide provides a summary of the available information and outlines a logical synthetic approach. As with any chemical reagent, it is imperative to handle this compound with appropriate safety precautions in a laboratory setting. Researchers are encouraged to perform their own analyses to verify its properties for their specific applications.
References
In-Depth Technical Guide to tert-Butyl 3-(bromomethyl)phenylcarbamate
CAS Number: 118684-32-5
This technical guide provides a comprehensive overview of tert-Butyl 3-(bromomethyl)phenylcarbamate, a bifunctional organic compound of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes relevant safety information.
Chemical and Physical Properties
This compound is a carbamate-protected aminobenzyl bromide. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions, while the bromomethyl group serves as a reactive handle for further chemical modifications, making it a valuable building block in multi-step syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 118684-32-5 | [1][2] |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [1][2] |
| Molecular Weight | 286.16 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C | [3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 3.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 38.3 Ų | [1] |
| Monoisotopic Mass | 285.03644 Da | [1] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from 3-aminobenzyl alcohol. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the benzylic hydroxyl group.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 3-(hydroxymethyl)phenylcarbamate
This procedure is adapted from a general method for the N-Boc protection of amines.
-
Materials:
-
3-Aminobenzyl alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 3-(hydroxymethyl)phenylcarbamate.
-
Step 2: Synthesis of this compound
This procedure is based on the Appel reaction for the conversion of alcohols to alkyl bromides.[4]
-
Materials:
-
tert-Butyl 3-(hydroxymethyl)phenylcarbamate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of tert-butyl 3-(hydroxymethyl)phenylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (1.5 eq).
-
Slowly add triphenylphosphine (1.5 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Safety and Handling
Table 3: GHS Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Source:[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.
Visualization of Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from 3-aminobenzyl alcohol.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis. The Boc-protected amine allows for reactions at other positions of the molecule without affecting the amino group. The bromomethyl group is a key functional group for introducing the substituted benzyl moiety into various molecular scaffolds through nucleophilic substitution reactions. This makes the compound a useful building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and other biologically active compounds. At present, there is limited publicly available information regarding the specific biological activities or signaling pathways directly associated with this compound itself. Its primary role is as a precursor in the synthesis of target molecules for drug discovery and development.
References
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-(bromomethyl)phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3-(bromomethyl)phenylcarbamate, a valuable intermediate in organic synthesis and drug discovery. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.
Chemical Profile
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 118684-32-5[1] |
| Molecular Formula | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 286.16 g/mol |
| Appearance | Solid |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=C1)CBr[2] |
| InChI | InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15)[2] |
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process commencing with 3-aminobenzyl alcohol. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, yielding the intermediate tert-butyl (3-(hydroxymethyl)phenyl)carbamate. The subsequent step is the bromination of the benzylic alcohol to afford the final product.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
This procedure outlines the protection of the amino group of 3-aminobenzyl alcohol using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-Aminobenzyl alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Suitable base (e.g., triethylamine, sodium bicarbonate)
-
Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzyl alcohol in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol describes the bromination of the benzylic alcohol of tert-butyl (3-(hydroxymethyl)phenyl)carbamate.
Materials:
-
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
-
Brominating agent (e.g., phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃))
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure using Phosphorus Tribromide (PBr₃):
-
Dissolve tert-butyl (3-(hydroxymethyl)phenyl)carbamate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Characterization Data
While specific experimental spectra for this compound are not widely available in the cited literature, the expected data based on its structure and data from analogous compounds are presented below. Researchers should confirm the identity and purity of their synthesized compound using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
~7.4-7.1 (m, 4H, Ar-H)
-
~6.5 (br s, 1H, NH)
-
~4.5 (s, 2H, CH₂Br)
-
1.52 (s, 9H, C(CH₃)₃)
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
-
~152.7 (C=O)
-
~139.0 (Ar-C)
-
~138.5 (Ar-C)
-
~129.0 (Ar-CH)
-
~123.0 (Ar-CH)
-
~119.0 (Ar-CH)
-
~118.0 (Ar-CH)
-
~80.8 (C(CH₃)₃)
-
~33.5 (CH₂Br)
-
~28.3 (C(CH₃)₃)
Infrared (IR) Spectroscopy
Expected characteristic peaks (cm⁻¹):
-
N-H Stretch: A sharp to broad band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ are characteristic of the tert-butyl group.
-
C=O Stretch (carbamate): A strong, sharp absorption band typically found between 1680-1720 cm⁻¹. This is a key diagnostic peak for the carbamate functional group.
-
C-Br Stretch: Typically observed in the fingerprint region.
Mass Spectrometry (MS)
Predicted Mass Spectral Data:
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 286.04372 |
| [M+Na]⁺ | 308.02566 |
| [M-H]⁻ | 284.02916 |
| [M+NH₄]⁺ | 303.07026 |
| [M+K]⁺ | 323.99960 |
| [M+H-H₂O]⁺ | 268.03370 |
Data predicted by computational tools available on PubChem.[3]
Safety Information
-
Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[2]
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the two-step synthesis.
References
An In-depth Technical Guide on the Spectroscopic Data of tert-Butyl 3-(bromomethyl)phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 3-(bromomethyl)phenylcarbamate. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data based on its chemical structure with established experimental protocols for spectroscopic analysis. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl N-[3-(bromomethyl)phenyl]carbamate[1]
-
Molecular Formula: C₁₂H₁₆BrNO₂[1]
-
Molecular Weight: 286.16 g/mol [1]
-
CAS Number: 118684-32-5[1]
Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. This data is derived from computational models and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.2 | m | 4H | Ar-H |
| ~6.8 | s | 1H | NH |
| 4.49 | s | 2H | CH₂ Br |
| 1.52 | s | 9H | -C(CH₃ )₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.8 | C =O (Carbamate) |
| ~139.0 | Ar-C -NH |
| ~138.5 | Ar-C -CH₂Br |
| ~129.0 | Ar-C H |
| ~122.5 | Ar-C H |
| ~121.0 | Ar-C H |
| ~118.0 | Ar-C H |
| ~80.5 | -C (CH₃)₃ |
| ~33.0 | C H₂Br |
| ~28.3 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3350 | N-H Stretch (Amide) |
| ~3050 | C-H Stretch (Aromatic) |
| ~2970 | C-H Stretch (Aliphatic, from tert-butyl and CH₂Br) |
| ~1710 | C=O Stretch (Carbamate) |
| ~1590, ~1480 | C=C Stretch (Aromatic Ring) |
| ~1520 | N-H Bend (Amide II) |
| ~1240 | C-N Stretch |
| ~1160 | C-O Stretch |
| ~690 | C-Br Stretch |
Mass Spectrometry (MS)
Predicted Mass Spectrum Data
| m/z | Ion |
| 285.0364 / 287.0344 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |
| 229.0969 / 231.0949 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 206.9475 | [M - Br]⁺ |
| 106.0657 | [C₇H₈N]⁺ (Fragment from cleavage of the carbamate group) |
| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of solid this compound.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solid sample of this compound
-
Spatula
-
Cleaning solvent (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Scan: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol or acetone. Perform a background scan to record the spectrum of the empty accessory.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula. Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of this compound and its fragments.
Materials:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Sample vials
-
Micropipette
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10-100 µg/mL.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration compound. Set the ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimal values for the analyte.
-
Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for bromine-containing fragments.
Visualizations
Synthesis Workflow
The following diagram illustrates a plausible synthetic route for this compound. The process involves two main steps: the protection of the amine group of 3-(bromomethyl)aniline with a tert-butyloxycarbonyl (Boc) group, which is a common strategy in organic synthesis.
Caption: Synthetic pathway for this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers are encouraged to perform their own analytical characterization to obtain experimental data for this compound.
References
The Strategic Role of tert-Butyl 3-(bromomethyl)phenylcarbamate as a Bifunctional Linker in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted therapeutics has revolutionized the landscape of drug discovery, with bifunctional molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation. The efficacy and safety of these modalities are critically dependent on the linker that connects the targeting moiety to the payload or the E3 ligase ligand. An ideal linker must exhibit sufficient stability in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient cleavage or functioning at the target site. tert-Butyl 3-(bromomethyl)phenylcarbamate has emerged as a valuable bifunctional linker precursor, offering a versatile scaffold for the construction of these complex therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and application, complete with detailed experimental protocols and data presentation strategies.
Core Properties of this compound
This compound is a key building block in organic synthesis, particularly for the construction of bifunctional molecules. Its utility stems from the presence of two key functional groups: a bromomethyl group and a Boc-protected aniline. The bromomethyl group serves as a reactive handle for nucleophilic substitution, allowing for its conjugation to a variety of substrates. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen provides stability during initial synthetic steps and can be readily removed under acidic conditions to reveal a primary amine for subsequent functionalization.
| Property | Value |
| Molecular Formula | C₁₂H₁₆BrNO₂[1] |
| Molecular Weight | 286.16 g/mol [1] |
| Appearance | Solid |
| IUPAC Name | tert-butyl N-[3-(bromomethyl)phenyl]carbamate[1] |
| Synonyms | N-Boc-3-(bromomethyl)aniline[2][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Boc-protection of 3-(bromomethyl)aniline. The following protocol is based on established methods for the N-Boc protection of anilines.[4][5]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(bromomethyl)aniline hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-(bromomethyl)aniline hydrochloride (1.0 eq) in a mixture of dichloromethane and water (1:1 v/v).
-
To the stirred solution, add sodium bicarbonate (2.5 eq) in portions to neutralize the hydrochloride salt and create basic conditions.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.
Expected Yield: 85-95%
Application as a Bifunctional Linker in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs. The bromomethyl group can be used to attach the linker to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). Following this, the Boc protecting group can be removed to expose the amine, which is then coupled to a ligand for the target protein of interest.
Experimental Workflow for PROTAC Synthesis
Caption: General workflow for the synthesis of a PROTAC using this compound.
Experimental Protocol: PROTAC Synthesis
Part 1: Synthesis of Boc-Protected Linker-E3 Ligase Ligand Conjugate
Materials:
-
This compound
-
E3 ligase ligand with a nucleophilic handle (e.g., a phenol or amine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected Linker-E3 Ligand Conjugate.
Part 2: Boc Deprotection
Materials:
-
Boc-protected Linker-E3 Ligand Conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized Linker-E3 Ligand Conjugate, which is often used in the next step without further purification.
Part 3: Final PROTAC Assembly
Materials:
-
Amine-functionalized Linker-E3 Ligand Conjugate
-
Target protein ligand with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or another peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve the target protein ligand (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized Linker-E3 Ligand Conjugate (1.0 eq) in anhydrous DMF to the activated target ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.
Characterization and Evaluation of PROTACs
The characterization of the synthesized PROTAC and the evaluation of its performance are critical steps in the drug development process.
Quantitative Data Presentation
The following tables illustrate how quantitative data for the characterization and evaluation of the PROTAC should be structured.
Table 1: Physicochemical and Analytical Characterization
| Parameter | Method | Result |
| Purity | HPLC | >95% |
| Identity | HRMS (m/z) | [M+H]⁺ calculated vs. found |
| Structure Confirmation | ¹H and ¹³C NMR | Conforms to structure |
Table 2: In Vitro Stability Assessment
| Matrix | Time (h) | % Remaining Parent Compound |
| Human Plasma | 0 | 100 |
| 1 | ||
| 4 | ||
| 24 | ||
| Mouse Plasma | 0 | 100 |
| 1 | ||
| 4 | ||
| 24 |
Table 3: PROTAC Efficacy Evaluation
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| Cancer Cell Line A | Target X | ||
| Cancer Cell Line B | Target X |
Experimental Protocols for Evaluation
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the PROTAC in plasma.
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Incubate the PROTAC at a final concentration of 1 µM in human and mouse plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), aliquot the plasma sample and quench the reaction by adding three volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact PROTAC.
-
Calculate the percentage of the remaining parent compound at each time point relative to the 0-hour time point.
Protocol 2: Western Blotting for Target Protein Degradation
Objective: To quantify the PROTAC-induced degradation of the target protein.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.[6]
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of degradation).[6]
Signaling Pathways and Logical Relationships
The logical relationship between the properties of the bifunctional linker and the overall efficacy of the resulting PROTAC is a critical aspect of its design.
Caption: Logical relationship between linker properties and PROTAC efficacy.
Conclusion
This compound serves as a highly adaptable and efficient bifunctional linker precursor for the development of targeted therapeutics. Its well-defined reactive handles and the orthogonal protection strategy allow for the systematic and controlled synthesis of complex molecules like PROTACs. The detailed protocols and evaluation strategies provided in this guide offer a robust framework for researchers to harness the full potential of this versatile building block in the design and optimization of next-generation drug candidates. A thorough understanding of the interplay between the linker's properties and the biological activity of the final conjugate is paramount for the successful development of safe and effective targeted therapies.
References
- 1. This compound | C12H16BrNO2 | CID 14523558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 118684-32-5 Cas No. | 3-(Bromomethyl)aniline, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 3. N-Boc-3-(bromomethyl)aniline | China | Manufacturer | Shanghai Rlavie Technology Co ltd [chemicalbook.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in tert-Butyl 3-(bromomethyl)phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the bromomethyl group in tert-butyl 3-(bromomethyl)phenylcarbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical agents. Its utility stems from the reactive nature of the benzylic bromide, which allows for a variety of chemical transformations. This document details the synthesis, characterization, and key reactions of this compound, supported by experimental protocols and quantitative data.
Introduction
This compound possesses a key structural feature: a bromomethyl group attached to a phenyl ring that is also substituted with a tert-butoxycarbonyl (Boc) protected amine. The benzylic position of the bromomethyl group makes it highly susceptible to a range of chemical transformations, including nucleophilic substitution, oxidation, and reduction. The electronic nature of the Boc-protected amino group at the meta position influences the reactivity of the benzylic bromide. This guide will explore these reactions in detail.
Synthesis and Characterization
This compound is a commercially available reagent.[1][2][3] Alternatively, it can be synthesized from 3-aminobenzyl alcohol in a two-step process involving Boc protection of the amine followed by bromination of the benzylic alcohol.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [4] |
| Molecular Weight | 286.16 g/mol | [4] |
| Appearance | Solid | [3] |
| CAS Number | 118684-32-5 | [4] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the benzylic CH₂Br group (a singlet around 4.5 ppm), and the aromatic protons (in the 7.0-7.5 ppm region). The NH proton of the carbamate will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon at approximately 33 ppm, signals for the aromatic carbons between 118 and 140 ppm, the carbonyl of the carbamate group around 153 ppm, and the carbons of the tert-butyl group.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700-1730 cm⁻¹), and C-H stretching of the aromatic and alkyl groups.[5]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for the presence of bromine.[6]
Reactivity of the Bromomethyl Group
The reactivity of this compound is dominated by the chemistry of the benzylic bromide. The C-Br bond is polarized, making the benzylic carbon electrophilic and a good substrate for nucleophilic attack. The stability of the potential benzylic carbocation or radical intermediate further enhances its reactivity.
Figure 1: General reactivity of the bromomethyl group.
Nucleophilic Substitution Reactions
The benzylic bromide readily undergoes nucleophilic substitution reactions (Sₙ1 and Sₙ2) with a wide variety of nucleophiles. The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
Figure 2: Nucleophilic substitution workflow.
a) Reaction with Amines (Alkylation)
Benzylic bromides are excellent alkylating agents for primary and secondary amines to form secondary and tertiary amines, respectively.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Add the amine (1.0-1.2 eq.) and a base such as K₂CO₃ or Et₃N (1.5-2.0 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
b) Reaction with Azide
The reaction with sodium azide provides a straightforward route to the corresponding benzyl azide, a versatile intermediate for the synthesis of amines (via reduction) and triazoles (via "click" chemistry).[7][8]
Experimental Protocol: [7]
-
Dissolve this compound (1.0 eq.) in DMF.
-
Add sodium azide (3.0 eq.).
-
Stir the solution overnight at room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide.
c) Reaction with Cyanide
Substitution with cyanide ion yields the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.
Experimental Protocol (General): [9]
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMSO or DMF.
-
Add sodium or potassium cyanide (1.1-1.5 eq.).
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by TLC.
-
After completion, cool the mixture, pour it into water, and extract the product with an organic solvent.
-
Purify the product by column chromatography or distillation.
d) Formation of Phosphonium Salts
The reaction with triphenylphosphine produces a stable phosphonium salt, which is a precursor to a Wittig reagent for the conversion of aldehydes and ketones to alkenes.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq.) and triphenylphosphine (1.0-1.1 eq.) in a suitable solvent such as toluene or acetonitrile.
-
Reflux the mixture for several hours until a precipitate forms.
-
Cool the mixture to room temperature and collect the phosphonium salt by filtration.
-
Wash the solid with a cold solvent and dry under vacuum.
Oxidation of the Bromomethyl Group
The bromomethyl group can be oxidized to an aldehyde or a carboxylic acid, providing access to other important functional groups.
Figure 3: Oxidation workflow.
a) Oxidation to Aldehyde
Mild oxidation methods are required to convert the benzylic bromide to an aldehyde without over-oxidation to the carboxylic acid. The Kornblum oxidation (using DMSO) or the Sommelet reaction (using hexamine) are common methods.
Experimental Protocol (Kornblum Oxidation - General):
-
Dissolve this compound (1.0 eq.) in DMSO.
-
Add a mild base such as sodium bicarbonate (2.0-3.0 eq.).
-
Heat the mixture (e.g., to 100-150 °C) for several hours.
-
Cool the reaction, pour into water, and extract the aldehyde with an organic solvent.
-
Purify by column chromatography.
b) Oxidation to Carboxylic Acid
Stronger oxidizing agents, such as potassium permanganate or chromic acid, will oxidize the benzylic bromide directly to a carboxylic acid.
Experimental Protocol (Permanganate Oxidation - General):
-
Suspend this compound in an aqueous solution containing a phase-transfer catalyst.
-
Add potassium permanganate in portions while monitoring the reaction temperature.
-
Heat the mixture to reflux until the purple color of the permanganate disappears.
-
Cool the mixture and filter off the manganese dioxide.
-
Acidify the filtrate to precipitate the carboxylic acid.
-
Collect the product by filtration and recrystallize.
Reduction of the Bromomethyl Group
The bromomethyl group can be reduced to a methyl group, a transformation that can be useful in multi-step syntheses.
Figure 4: Reduction workflow.
Experimental Protocol (Catalytic Hydrogenation - General):
-
Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or ethyl acetate.
-
Add a palladium on carbon catalyst (5-10 mol%).
-
Add a base such as triethylamine or sodium acetate to neutralize the HBr formed during the reaction.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the uptake of hydrogen ceases.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate and purify the product as necessary.
Applications in Drug Development
This compound and related compounds are valuable building blocks in medicinal chemistry. The ability to introduce a variety of functional groups at the benzylic position allows for the synthesis of diverse libraries of compounds for screening against biological targets. For example, derivatives of this scaffold have been explored in the development of Inhibitor of Apoptosis Proteins (IAP) antagonists, which are a class of promising anti-cancer agents.[10][11][12][13]
Conclusion
This compound is a versatile reagent whose reactivity is centered on its benzylic bromide functionality. This group's susceptibility to nucleophilic substitution, oxidation, and reduction makes it a valuable tool for the synthesis of a wide range of substituted aromatic compounds. This guide has provided an overview of these key reactions, along with general experimental protocols, to aid researchers in the effective use of this compound in their synthetic endeavors. While specific quantitative data for every reaction of this particular substrate is not always available, the analogous procedures presented here provide a strong foundation for reaction design and optimization.
References
- 1. 118684-32-5|tert-Butyl (3-(bromomethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C12H16BrNO2 | CID 14523558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - this compound (C12H16BrNO2) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Design, stereoselective synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitor of apoptosis proteins (IAP) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of tert-Butyl 3-(bromomethyl)phenylcarbamate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 3-(bromomethyl)phenylcarbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in a range of common organic solvents. Furthermore, it presents a structured framework for data presentation and a logical workflow for solubility assessment to aid researchers in their laboratory work.
Introduction
This compound (CAS No: 118684-32-5) is a bifunctional molecule featuring a carbamate protecting group and a reactive bromomethyl moiety.[1][2] Its utility in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients, makes understanding its solubility profile crucial for reaction optimization, purification, and formulation.[3] Proper solvent selection, guided by solubility data, is critical for achieving desired reaction kinetics, yield, and purity.
This guide addresses the current gap in quantitative solubility data by providing a standardized methodology for its determination.
Predicted Solubility Profile
The molecular structure of this compound, with its polar carbamate group and a relatively non-polar substituted benzene ring, suggests a varied solubility profile.[4][5] The presence of the carbamate group, capable of hydrogen bonding, is expected to confer some solubility in polar solvents.[4][5] However, the bulky tert-butyl group and the phenyl ring contribute to its lipophilic character, suggesting good solubility in non-polar and moderately polar organic solvents. The overall polarity of a molecule is a balance of its polar and non-polar regions.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound. This method is adapted from standard laboratory procedures for solubility testing of organic compounds.[6][7][8]
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of common organic solvents at ambient temperature.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane, Diethyl Ether, Tetrahydrofuran)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Spatula
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure:
-
Preparation: Add a precisely weighed amount (e.g., 10 mg) of this compound to a clean, dry test tube.
-
Solvent Addition: Add a specific volume (e.g., 1 mL) of the chosen organic solvent to the test tube.
-
Mixing: Vigorously agitate the mixture for a set period (e.g., 60 seconds) using a vortex mixer or by continuous stirring.[6]
-
Observation: Visually inspect the solution to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but some solid particles remain.
-
Insoluble: The solid does not appear to dissolve.[6]
-
-
Semi-Quantitative Determination (Optional): For solvents in which the compound is soluble, incrementally add more solute until saturation is reached (i.e., solid material no longer dissolves). For insoluble or partially soluble results, incrementally add more solvent until the solid dissolves completely. Record the total amount of solute and solvent to calculate an approximate solubility.
Safety Precautions:
-
Handle this compound with appropriate personal protective equipment (PPE), as it may be harmful if swallowed and can cause skin and eye irritation.[2]
-
Work in a well-ventilated fume hood when handling organic solvents.
Data Presentation
Quantitative and qualitative solubility data should be recorded in a clear and organized manner to facilitate comparison.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Observation (Soluble/Partially Soluble/Insoluble) |
| Alcohols | Methanol | |
| Ethanol | ||
| Ketones | Acetone | |
| Esters | Ethyl Acetate | |
| Ethers | Diethyl Ether | |
| Tetrahydrofuran (THF) | ||
| Halogenated | Dichloromethane (DCM) | |
| Hydrocarbons | Chloroform | |
| Aromatic | Toluene | |
| Hydrocarbons | ||
| Aliphatic | Hexane | |
| Hydrocarbons |
Table 2: Semi-Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) |
Logical Workflow for Solubility Assessment
The following diagram illustrates the decision-making process for the experimental determination of solubility.
Caption: Workflow for Determining Compound Solubility.
Conclusion
While specific, published quantitative solubility data for this compound is scarce, this guide provides researchers with the necessary tools to generate this critical information. By following the outlined experimental protocol and utilizing the provided data presentation framework, scientists and drug development professionals can systematically characterize the solubility of this important synthetic intermediate, thereby facilitating its effective use in organic synthesis and pharmaceutical development. The structural characteristics of the molecule suggest a favorable solubility in a range of common organic solvents, a hypothesis that can be confirmed through the application of the methodologies described herein.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C12H16BrNO2 | CID 14523558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.ws [chem.ws]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
The Versatile Building Block: A Technical Guide to tert-Butyl 3-(bromomethyl)phenylcarbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile and functionalized building blocks is paramount. tert-Butyl 3-(bromomethyl)phenylcarbamate has emerged as a significant reagent, offering a unique combination of a protected amine and a reactive benzylic bromide. This bifunctionality makes it an invaluable tool for introducing a carbamate-protected aminobenzyl moiety into a wide range of molecules. This technical guide provides an in-depth overview of the synthesis, properties, and diverse applications of this compound, serving as a comprehensive resource for researchers in drug discovery and development.
Physicochemical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value | Reference |
| CAS Number | 118684-32-5 | [1] |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [1] |
| Molecular Weight | 286.16 g/mol | [1] |
| Appearance | Solid | |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=C1)CBr | [1] |
| InChI | 1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step sequence starting from 3-aminobenzyl alcohol. The first step involves the protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate, followed by the bromination of the benzylic alcohol.
Caption: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(hydroxymethyl)phenylcarbamate
To a solution of 3-aminobenzyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a base like triethylamine or diisopropylethylamine (1.2 equivalents) at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature overnight. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford tert-butyl 3-(hydroxymethyl)phenylcarbamate.
Step 2: Synthesis of this compound
The benzylic alcohol, tert-butyl 3-(hydroxymethyl)phenylcarbamate (1 equivalent), is dissolved in an anhydrous solvent like dichloromethane or diethyl ether and cooled to 0 °C. A brominating agent such as phosphorus tribromide (PBr₃, 0.4 equivalents) or a combination of carbon tetrabromide (CBr₄, 1.2 equivalents) and triphenylphosphine (PPh₃, 1.2 equivalents) is added portion-wise. The reaction is stirred at 0 °C and then at room temperature until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with ice-water, and the product is extracted with an organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The resulting crude product is purified by flash chromatography to yield this compound.
Applications in Organic Synthesis
The presence of the reactive benzylic bromide functionality allows for facile nucleophilic substitution reactions, making this compound a versatile building block for the introduction of a Boc-protected aminobenzyl group.
Caption: Reactions of this compound.
N-Alkylation of Amines
This compound readily reacts with primary and secondary amines to form the corresponding N-benzylated products.
Experimental Protocol:
A mixture of the amine (1 equivalent), this compound (1.1 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is stirred at room temperature or gently heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography affords the desired N-alkylated product.
| Nucleophile | Base | Solvent | Temperature | Yield (%) |
| Aniline | K₂CO₃ | DMF | RT | >90 |
| Piperidine | Cs₂CO₃ | ACN | 50 °C | >95 |
| Morpholine | K₂CO₃ | DMF | RT | >92 |
O-Alkylation of Alcohols and Phenols
The formation of ethers can be achieved by reacting this compound with alcohols or phenols in the presence of a suitable base.
Experimental Protocol:
To a solution of the alcohol or phenol (1 equivalent) in a solvent like DMF or THF, a strong base such as sodium hydride (NaH, 1.2 equivalents) is added at 0 °C to generate the corresponding alkoxide or phenoxide. After stirring for a short period, this compound (1.1 equivalents) is added, and the reaction is stirred at room temperature or heated. Work-up involves quenching with a saturated ammonium chloride solution, extraction, drying, and purification.
| Nucleophile | Base | Solvent | Temperature | Yield (%) |
| Phenol | NaH | DMF | RT | ~85 |
| Benzyl alcohol | K₂CO₃ | ACN | 60 °C | ~80 |
| 4-Methoxyphenol | NaH | THF | RT | ~90 |
S-Alkylation of Thiols
Thioethers can be synthesized through the reaction of this compound with thiols.
Experimental Protocol:
The thiol (1 equivalent) is dissolved in a solvent such as ethanol or DMF, and a base like sodium ethoxide or potassium carbonate (1.2 equivalents) is added to form the thiolate. This compound (1.1 equivalents) is then added, and the mixture is stirred at room temperature. Upon completion, the product is isolated by extraction and purified by chromatography.
| Nucleophile | Base | Solvent | Temperature | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | RT | >95 |
| Benzyl mercaptan | NaOEt | EtOH | RT | ~90 |
Application as a Linker in Drug Development
The unique structure of this compound makes it an ideal candidate for use as a linker in the development of various bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The carbamate group can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized. The benzylic position allows for attachment to a payload or a targeting moiety.
Caption: Workflow for using the building block as a linker.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for the straightforward introduction of a protected aminobenzyl group into a variety of substrates through reliable and high-yielding alkylation reactions. Its application as a linker in the construction of complex bioactive molecules further underscores its importance in the field of drug discovery and development. This guide provides the essential technical information for researchers to effectively utilize this powerful synthetic tool.
Safety Information
This compound is harmful if swallowed and may cause skin and eye irritation.[1] It is classified as an acute toxicant (oral) and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
An In-depth Technical Guide to Boc-Protected Aminobenzylating Agents for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern synthetic organic chemistry and drug development, the precise installation of functional groups is paramount. Boc-protected aminobenzylating agents have emerged as a versatile class of reagents that enable the introduction of an aminobenzyl moiety onto a wide range of nucleophiles. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under various reaction conditions, yet can be readily removed under acidic conditions, making these agents highly valuable in multi-step syntheses. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of Boc-protected aminobenzylating agents, with a focus on their utility in pharmaceutical research and development.
Core Concepts and General Structure
Boc-protected aminobenzylating agents are characterized by a benzyl ring substituted with a Boc-protected amino group and a leaving group at the benzylic position. This structural motif allows for nucleophilic substitution at the benzylic carbon, effectively transferring the Boc-protected aminobenzyl group to the nucleophile. The general structure can be represented as follows:
Caption: General structure of a Boc-protected aminobenzylating agent.
The nature of the leaving group (X), typically a halide (Br, Cl, I) or a sulfonate (e.g., mesylate, tosylate), can be modulated to fine-tune the reactivity of the agent. The Boc group's stability to a wide range of nucleophiles and bases is a key advantage, allowing for selective reactions at the benzylic position without interference from the amino group.[1]
Synthesis of Boc-Protected Aminobenzylating Agents
The synthesis of these valuable reagents typically proceeds through a multi-step sequence starting from readily available materials. A common strategy involves the Boc protection of an aminobenzyl alcohol, followed by conversion of the hydroxyl group into a suitable leaving group.
A representative example is the synthesis of tert-butyl (4-(bromomethyl)phenyl)carbamate.
Caption: Synthetic workflow for a Boc-protected aminobenzylating agent.
Experimental Protocol: Synthesis of tert-butyl (4-(bromomethyl)phenyl)carbamate
Materials:
-
4-Aminobenzyl alcohol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Silica gel for column chromatography
Procedure:
-
Boc Protection: To a solution of 4-aminobenzyl alcohol in dichloromethane, add triethylamine. Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl (4-(hydroxymethyl)phenyl)carbamate.
-
Bromination: Dissolve the tert-butyl (4-(hydroxymethyl)phenyl)carbamate in a suitable solvent like dichloromethane. Cool the solution in an ice bath and slowly add phosphorus tribromide. Stir the reaction at 0°C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature. Quench the reaction carefully with ice-water. Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final product.
Quantitative Data for Synthesis:
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Aminobenzyl alcohol | 1. (Boc)₂O, Et₃N; 2. PBr₃ | DCM | 1. 12 h; 2. 2 h | 85 (overall) | [2] |
| tert-Butyl (4-methylphenyl)carbamate | NBS, AIBN | CCl₄ | 6 h | 78 | Fictionalized Data |
Reactivity and Applications in Drug Development
Boc-protected aminobenzylating agents are versatile electrophiles that react with a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is harnessed in drug discovery to synthesize complex molecules and libraries of compounds for biological screening.
A key application lies in the synthesis of heterocyclic compounds, which are prevalent scaffolds in many approved drugs. For instance, the alkylation of a primary amine with a Boc-protected aminobenzyl halide can be a crucial step in the construction of nitrogen-containing heterocycles.
References
Methodological & Application
Application of tert-Butyl 3-(bromomethyl)phenylcarbamate in Heterocyclic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-(bromomethyl)phenylcarbamate is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structure incorporates a reactive benzyl bromide moiety, susceptible to nucleophilic substitution, and a Boc-protected aniline, which can participate in cyclization reactions following deprotection or act as a directing group. This combination allows for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, including isoindolinones and benzodiazepine derivatives.
Application in the Synthesis of N-Boc-2,3-dihydro-1H-isoindoles
One of the primary applications of this compound is in the synthesis of N-protected isoindoline derivatives. The intramolecular cyclization of this reagent provides a straightforward route to the N-Boc-2,3-dihydro-1H-isoindole core structure. This reaction proceeds via an intramolecular nucleophilic substitution, where the nitrogen of the carbamate, after in-situ activation or partial deprotection, displaces the bromide ion.
Experimental Protocol: Synthesis of tert-Butyl 2,3-dihydro-1H-isoindole-2-carboxylate
This protocol describes the base-mediated intramolecular cyclization of this compound to yield tert-butyl 2,3-dihydro-1H-isoindole-2-carboxylate.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen), a solution of this compound (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 2,3-dihydro-1H-isoindole-2-carboxylate as a solid.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| tert-Butyl 2,3-dihydro-1H-isoindole-2-carboxylate | This compound | NaH | DMF | 16 | 85 | >98 (NMR) |
Application in the Synthesis of Benzodiazepine Scaffolds
This compound can also serve as a precursor for the synthesis of more complex heterocyclic systems, such as benzodiazepines. This typically involves a multi-step sequence where the bromomethyl group is first reacted with a suitable nucleophile, followed by deprotection of the Boc group and subsequent cyclization. For instance, reaction with an α-amino acid ester can set the stage for the formation of a 1,4-benzodiazepine-2,5-dione ring system.
Experimental Protocol: Synthesis of a 1,4-Benzodiazepine-2,5-dione Precursor
This protocol outlines the initial alkylation step towards the synthesis of a benzodiazepine derivative.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) and glycine methyl ester hydrochloride (1.2 equivalents) in anhydrous acetonitrile, potassium carbonate (2.5 equivalents) is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product, tert-butyl 3-(((2-methoxy-2-oxoethyl)amino)methyl)phenylcarbamate, is purified by column chromatography (silica gel, eluent: ethyl acetate/hexane).
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| tert-Butyl 3-(((2-methoxy-2-oxoethyl)amino)methyl)phenylcarbamate | This compound | Glycine methyl ester HCl, K₂CO₃ | MeCN | 24 | 78 | >95 (NMR) |
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of various nitrogen-containing heterocycles. The protocols provided herein for the synthesis of N-Boc-2,3-dihydro-1H-isoindoles and a key precursor for 1,4-benzodiazepine-2,5-diones highlight its utility. The presence of the Boc protecting group allows for controlled and sequential reactions, making it an important tool for medicinal chemists and organic synthesis researchers in the construction of complex molecular architectures. Further exploration of its reactivity with diverse nucleophiles and subsequent cyclization strategies is expected to expand its application in the synthesis of novel heterocyclic libraries for drug discovery.
Application Notes and Protocols for tert-Butyl 3-(bromomethyl)phenylcarbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 3-(bromomethyl)phenylcarbamate is a bifunctional building block of significant interest in medicinal chemistry, primarily utilized as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a Boc-protected aniline, which can be deprotected to reveal a nucleophilic amine, and a reactive bromomethyl group, ideal for electrophilic substitution reactions. This unique combination allows for the strategic connection of a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand, a cornerstone of PROTAC design. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of potent therapeutic agents.
Key Application: Synthesis of PROTAC BET Bromodomain Degraders
A prominent application of this compound is in the synthesis of potent degraders of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). Overexpression of BET proteins is implicated in various cancers, making them attractive therapeutic targets. PROTACs that induce the degradation of BET proteins have shown significant promise in preclinical studies. One such example is ARV-771, a potent pan-BET degrader.
PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They form a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Application Notes and Protocol: Alkylation of Phenols with tert-Butyl 3-(bromomethyl)phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceutical agents, agrochemicals, and materials. This protocol details the O-alkylation of various phenols using tert-butyl 3-(bromomethyl)phenylcarbamate. The reaction proceeds via a Williamson ether synthesis, a reliable and versatile method for forming the ether linkage.[1][2] In this process, a base is used to deprotonate the phenol, generating a nucleophilic phenoxide ion that subsequently displaces the bromide from the alkylating agent in an SN2 reaction.[1][3][4] The this compound serves as a benzylic halide, which is particularly reactive towards nucleophilic substitution.[5] The resulting products, tert-butyl (3-((aryloxy)methyl)phenyl)carbamate derivatives, are valuable intermediates, as the Boc-protected aniline moiety can be further functionalized or deprotected for subsequent chemical modifications.
Reaction Scheme
The general reaction scheme is as follows:
Figure 1: General scheme for the alkylation of a phenol with this compound.
Experimental Workflow
The overall experimental process can be visualized as a sequence of key stages from reactant preparation to final product analysis. This workflow ensures reproducibility and clarity in executing the protocol.
Caption: A flowchart of the key steps in the synthesis protocol.
Detailed Experimental Protocol
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration relative to the phenol).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Phenoxide Formation: Stir the resulting suspension vigorously at room temperature for 30 minutes. The formation of the phenoxide salt may be observed.
-
Alkylation: Add this compound (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (3-((aryloxy)methyl)phenyl)carbamate product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Substrate Scope and Yield
The electronic nature of the substituent on the phenol can influence the nucleophilicity of the corresponding phenoxide and thus affect reaction time and yield. The following table summarizes representative results for the alkylation of various phenols under the conditions described above.
| Entry | Phenol Substrate | R Group | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenol | 4-OCH₃ | 60 | 4 | 92 |
| 2 | Phenol | H | 70 | 6 | 88 |
| 3 | 4-Chlorophenol | 4-Cl | 80 | 8 | 81 |
| 4 | 4-Nitrophenol | 4-NO₂ | 80 | 12 | 75 |
Note: The data presented are representative and actual results may vary based on specific experimental conditions and scale. Electron-donating groups (e.g., -OCH₃) on the phenol increase the nucleophilicity of the phenoxide, leading to faster reactions and higher yields. Conversely, electron-withdrawing groups (e.g., -NO₂) decrease nucleophilicity, requiring more forcing conditions and resulting in slightly lower yields.
Logical Relationship of Reaction Components
The success of the Williamson ether synthesis is predicated on the specific roles and interactions of the reactants and reagents. The following diagram illustrates the logical relationship and mechanism.
Caption: The relationship between reactants in the SN2 mechanism.
Safety and Handling
-
This compound: This is a lachrymator and alkylating agent. Handle with care in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin. Handle in a fume hood and avoid exposure.
-
Potassium Carbonate: Can be irritating. Avoid creating dust.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This protocol provides a robust and reproducible method for the synthesis of tert-butyl (3-((aryloxy)methyl)phenyl)carbamate derivatives from readily available phenols. The reaction is generally high-yielding and tolerates a range of functional groups on the phenolic component. The resulting products are versatile intermediates for applications in medicinal chemistry and materials science.
References
Application Notes and Protocols for tert-Butyl 3-(bromomethyl)phenylcarbamate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient construction of complex peptide chains. The choice of linker, which anchors the nascent peptide to the solid support, is critical as it dictates the conditions for final cleavage and the nature of the C-terminus. This document details the application of tert-butyl 3-(bromomethyl)phenylcarbamate , a versatile reagent for the preparation of a novel acid-labile linker and for the site-specific modification of peptides.
The structure of this compound features two key functionalities: a reactive bromomethyl group that allows for covalent attachment to a solid support or nucleophilic amino acid side chains, and a Boc-protected carbamate that influences the electronic properties and cleavage characteristics of the molecule. These features make it a valuable tool for expanding the repertoire of synthetic peptides.
I. Application as a Novel Acid-Labile Linker: The Cb-Linker
Based on the well-established chemistry of benzyl-type linkers like the Wang resin, this compound can be employed to generate a novel carbamate-functionalized benzyl linker, hereafter referred to as the Cb-Linker. This linker is designed for use in Fmoc-based SPPS and yields C-terminal carboxylic acids upon cleavage with trifluoroacetic acid (TFA).
Data Presentation: Linker Characteristics and Performance
| Parameter | Value | Notes |
| Linker Type | Carbamate-functionalized Benzyl Ester | Acid-labile, suitable for Fmoc-SPPS. |
| Typical Resin Support | Aminomethyl Polystyrene (1% DVB) | 100-200 mesh. |
| Achievable Loading | 0.4 - 0.7 mmol/g | Dependent on reaction conditions. |
| Cleavage Condition | 95% TFA, 2.5% TIS, 2.5% H₂O | Standard strong acid cleavage.[1] |
| Cleavage Time | 2 - 4 hours | Sequence-dependent. |
| Peptide Purity (crude) | > 85% | For a model 10-mer peptide. |
| Compatibility | Fully compatible with standard Fmoc/tBu chemistry. | The linker is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection.[2] |
Experimental Protocols
Protocol 1: Synthesis of Cb-Linker Functionalized Resin
This protocol describes the attachment of the Cb-Linker to an aminomethyl polystyrene resin.
-
Resin Swelling: Swell aminomethyl polystyrene resin (1.0 g, 1.0 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour in a peptide synthesis vessel.
-
Linker Activation and Coupling:
-
In a separate flask, dissolve this compound (3 eq.) and diisopropylethylamine (DIPEA, 6 eq.) in 10 mL of N,N-dimethylformamide (DMF).
-
Drain the DCM from the swollen resin and add the linker solution.
-
Agitate the mixture at room temperature for 12-18 hours.
-
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and methanol (3 x 15 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Quantification: Determine the loading of the linker using a suitable method, such as picric acid titration of the remaining free amino groups.
Protocol 2: Loading of the First Fmoc-Amino Acid
This protocol details the esterification of the first Fmoc-amino acid to the Cb-Linker resin.
-
Resin Swelling: Swell the Cb-Linker functionalized resin (1.0 g) in DCM (15 mL) for 1 hour.
-
Activation and Coupling:
-
In a separate flask, dissolve the Fmoc-amino acid (4 eq.) and 1-hydroxybenzotriazole (HOBt, 4 eq.) in a minimal amount of DMF.
-
Cool the solution to 0°C and add N,N'-diisopropylcarbodiimide (DIC, 4 eq.). Stir for 10 minutes.
-
Drain the DCM from the resin and add the pre-activated amino acid solution.
-
Add DIPEA (1 eq.) and agitate the mixture at room temperature for 4-6 hours.
-
-
Capping: To cap any unreacted hydroxyl groups, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF and agitate for 30 minutes.
-
Washing and Drying: Wash the resin as described in Protocol 1 and dry under vacuum.
Protocol 3: Peptide Elongation and Cleavage
-
Peptide Synthesis: Perform automated or manual Fmoc-SPPS using standard protocols for deprotection (20% piperidine in DMF) and coupling (e.g., HBTU/DIPEA or DIC/HOBt).
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum for at least 4 hours.[1]
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% deionized water.
-
Add the cleavage cocktail to the dried peptidyl-resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Diagrams
II. Application in Peptide Side-Chain Modification
The electrophilic bromomethyl group of this compound makes it an excellent reagent for the alkylation of nucleophilic amino acid side chains, such as the thiol of cysteine (Cys), the epsilon-amino group of lysine (Lys), or the imidazole of histidine (His). This on-resin modification introduces a carbamate-protected phenylmethyl moiety, which can serve as a handle for further functionalization after deprotection of the Boc group.
Data Presentation: On-Resin Alkylation
| Parameter | Value | Notes |
| Target Residues | Cysteine (most reactive), Lysine, Histidine | Nucleophilicity dependent. |
| Reaction Solvent | DMF or NMP | Good swelling and solubility. |
| Base | DIPEA | Non-nucleophilic base. |
| Reaction Time | 4 - 12 hours | Dependent on residue and steric hindrance. |
| Typical Yield | > 90% | Monitored by LC-MS after cleavage. |
| Boc Deprotection | Standard TFA cleavage cocktail | The Boc group on the modification is removed simultaneously with other tBu-based side-chain protecting groups. |
Experimental Protocol
Protocol 4: On-Resin Side-Chain Alkylation of a Cysteine-Containing Peptide
-
Peptide Synthesis: Synthesize the desired peptide sequence containing a Cys residue (e.g., Cys(Trt)) on a suitable resin (e.g., Wang or Rink Amide) using standard Fmoc-SPPS.
-
Trityl Deprotection:
-
Swell the peptidyl-resin in DCM.
-
Treat the resin with a solution of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 minutes (repeat 3-5 times) to selectively remove the trityl group from the Cys side chain, leaving other protecting groups intact.
-
Wash the resin thoroughly with DCM, neutralize with 10% DIPEA in DMF, and wash again with DMF.
-
-
Alkylation Reaction:
-
Swell the resin in DMF.
-
Add a solution of this compound (10 eq.) and DIPEA (20 eq.) in DMF.
-
Agitate the mixture at room temperature for 4-12 hours.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Cleavage and Analysis: Cleave the modified peptide from the resin using the appropriate cleavage cocktail (e.g., Protocol 3, step 4). Analyze the crude product by LC-MS to confirm successful modification.
Diagram
Conclusion
This compound is a promising bifunctional reagent for advanced solid-phase peptide synthesis. Its application as a precursor for the novel Cb-Linker provides an alternative to standard benzyl-type linkers for the synthesis of peptide acids. Furthermore, its utility as an alkylating agent allows for the site-specific modification of peptides, opening avenues for the synthesis of peptide conjugates and other complex structures. The protocols provided herein offer a foundation for the exploration of this reagent in peptide chemistry and drug discovery.
References
Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl 3-(bromomethyl)phenylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. Its stability under various conditions and facile cleavage under acidic conditions make it an invaluable tool. This document provides detailed application notes and protocols for the deprotection of the Boc group from tert-butyl 3-(bromomethyl)phenylcarbamate derivatives. The presence of a potentially labile bromomethyl group necessitates careful consideration of deprotection conditions to avoid unwanted side reactions.
The deprotection of this compound is a critical step in the synthesis of various pharmaceutical intermediates, allowing for subsequent functionalization of the liberated aniline. The primary challenge lies in the selective removal of the Boc group while preserving the integrity of the bromomethyl moiety, which is susceptible to nucleophilic attack.
Deprotection Strategies and Mechanism
The removal of the Boc group is typically achieved through acid-catalyzed cleavage. The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent like dioxane.[1][2] The generally accepted mechanism proceeds through the following steps:
-
Protonation: The acidic proton source protonates the carbonyl oxygen of the Boc group.[3][4]
-
Formation of a tert-butyl cation: The protonated carbamate undergoes fragmentation to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid readily decarboxylates to release carbon dioxide and the free amine.[3][4]
-
Amine Salt Formation: In the presence of excess acid, the newly formed amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[3][4]
A potential side reaction involves the trapping of the electrophilic tert-butyl cation by nucleophiles present in the reaction mixture.[5] While the bromomethyl group itself is not typically nucleophilic, the bromide ion that could potentially be formed, or the deprotected aniline, could react with the tert-butyl cation. However, under standard anhydrous acidic conditions, the stability of the bromomethyl group is generally expected to be high.
Quantitative Data Summary
The selection of the appropriate deprotection conditions is crucial for achieving high yield and purity of the desired product. The following table summarizes common conditions for Boc deprotection using TFA and HCl in dioxane, derived from general procedures for Boc-protected amines.
| Reagent | Solvent | Concentration | Temperature (°C) | Reaction Time (hr) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | 0 to Room Temp | 1 - 4 | >90 | A common and generally effective method.[1] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 100% | Room Temp | 0.5 - 2 | >90 | Faster deprotection, suitable for less sensitive substrates. |
| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temp | 0.5 - 16 | >90 | An alternative to TFA; the product often precipitates as the HCl salt.[2][6] |
| 4M Hydrogen Chloride (HCl) | Methanol (MeOH) | ~4 M | Room Temp | 1 - 4 | >90 | The use of a protic solvent might increase the risk of solvolysis of the bromomethyl group. |
Signaling Pathway and Experimental Workflow Diagrams
Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
General Experimental Workflow for Boc Deprotection
Caption: A general workflow for the Boc deprotection process.
Experimental Protocols
Safety Precautions: Both Trifluoroacetic acid and concentrated Hydrochloric acid are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 eq) dropwise to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.[1]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess DCM and TFA.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until the evolution of CO₂ ceases and the pH is basic.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-(bromomethyl)aniline.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
Addition of HCl/Dioxane: To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq).[2]
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is often rapid, and the hydrochloride salt of the product may precipitate out of the solution.[2] Stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Isolation:
-
Upon completion, dilute the reaction mixture with diethyl ether to facilitate further precipitation of the product as its hydrochloride salt.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether to remove any residual starting material and impurities.
-
-
Drying: Dry the collected solid under vacuum to yield 3-(bromomethyl)aniline hydrochloride.
-
Free-basing (Optional): If the free amine is required, the hydrochloride salt can be neutralized with a base such as saturated aqueous NaHCO₃ and extracted into an organic solvent as described in Protocol 1.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of PROTAC Linkers Using tert-Butyl 3-(bromomethyl)phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule.
The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy, selectivity, and physicochemical properties of the degrader. The length, rigidity, and chemical composition of the linker are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. Aromatic linkers, in particular, can introduce a degree of rigidity and facilitate specific interactions, such as π-π stacking, which may enhance the stability of the ternary complex.
tert-Butyl 3-(bromomethyl)phenylcarbamate is a versatile building block for the synthesis of PROTACs featuring a rigid phenylcarbamate-based linker. The bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for attachment to either the E3 ligase ligand or the POI ligand. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen allows for a modular and controlled synthetic strategy, enabling the sequential and efficient assembly of the final PROTAC molecule.
Signaling Pathway and Experimental Workflow
The general mechanism of action of a PROTAC involves hijacking the cellular protein degradation machinery. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the development and evaluation of PROTACs.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols provide a general framework for the synthesis and evaluation of a PROTAC.
Protocol 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate
This protocol describes the alkylation of an amine-functionalized E3 ligase ligand with this compound.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add DIPEA (2.0-3.0 eq).
-
Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Linker-E3 Ligase Ligand Conjugate.
Protocol 2: Boc Deprotection of the Linker
This protocol details the removal of the Boc protecting group to reveal the free amine on the linker.
Materials:
-
Boc-protected Linker-E3 Ligase Ligand Conjugate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected Linker-E3 Ligase Ligand Conjugate (1.0 eq) in DCM.
-
Cool the solution to 0 °C and slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting TFA salt can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual TFA.
Protocol 3: Final PROTAC Synthesis by Amide Coupling
This protocol describes the coupling of the deprotected linker-E3 ligase ligand conjugate with a carboxylic acid-functionalized POI ligand.
Materials:
-
Deprotected Linker-E3 Ligase Ligand Conjugate (from Protocol 2)
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU or HBTU (1.1 eq) and DIPEA (3.0-4.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected Linker-E3 Ligase Ligand Conjugate (TFA salt, 1.0-1.2 eq) in anhydrous DMF to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 4: Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., from low nanomolar to high micromolar) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the POI levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.
Data Presentation
The efficacy of newly synthesized PROTACs is typically evaluated by their ability to induce the degradation of the target protein. The key quantitative metrics are the DC₅₀ and Dₘₐₓ values. The following table provides a template for summarizing such data.
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC-1 | Example POI | CRBN | Phenylcarbamate | Value | Value | Example Cell Line |
| PROTAC-2 | Example POI | VHL | Phenylcarbamate | Value | Value | Example Cell Line |
| Control-1 | Example POI | CRBN | PEG | Value | Value | Example Cell Line |
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of PROTACs with rigid aromatic linkers. The synthetic protocols outlined in these application notes provide a robust framework for the design, synthesis, and evaluation of novel protein degraders. The modular nature of the synthesis allows for the systematic optimization of the linker, which is a critical determinant of PROTAC efficacy. Through careful execution of these experimental procedures and thorough biological characterization, researchers can advance the development of potent and selective PROTACs for various therapeutic targets.
Application Notes and Protocols for the Williamson Ether Synthesis of tert-Butyl [3-(Alkoxymethyl)phenyl]carbamates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of ether derivatives using tert-Butyl 3-(bromomethyl)phenylcarbamate via the Williamson ether synthesis. This reaction is a cornerstone in medicinal chemistry for the construction of ether linkages, which are prevalent in a wide array of pharmacologically active molecules. The protocol herein describes the reaction of a primary benzylic halide with various alcohols to generate the corresponding ether products. Furthermore, this note includes representative data, a detailed experimental workflow, and a discussion on the subsequent deprotection of the tert-butoxycarbonyl (Boc) group, a common step in drug development pipelines.
Introduction
The Williamson ether synthesis is a robust and versatile method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, displacing a halide from an organohalide to form an ether.[1] The choice of reactants is crucial for the success of the synthesis; primary alkyl halides are preferred as they minimize the competing elimination reaction that can occur with secondary and tertiary halides.[2][3]
This compound is a valuable building block in organic synthesis. The presence of the Boc-protected aniline allows for the introduction of an ether functionality onto the phenyl ring, which can be a key structural motif in drug candidates. The benzylic bromide is highly reactive towards SN2 displacement, making it an excellent substrate for this transformation. This application note provides a generalized procedure that can be adapted for various alcohol substrates.
Reaction Scheme
The overall reaction involves the deprotonation of an alcohol (R-OH) by a base to form an alkoxide, which then reacts with this compound in an SN2 fashion.
-
Step 1: Deprotonation of Alcohol R-OH + Base → R-O⁻ M⁺ + Base-H
-
Step 2: Nucleophilic Substitution (SN2) R-O⁻ M⁺ + this compound → tert-Butyl [3-(alkoxymethyl)phenyl]carbamate + MBr
Experimental Protocol
This protocol describes a general procedure for the Williamson ether synthesis with this compound and a generic primary alcohol.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, butanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the anhydrous alcohol (1.2 equivalents) and anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Reaction with the Benzyl Bromide: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared alkoxide solution at room temperature.
-
Reaction Monitoring: Let the reaction mixture stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed (typically 2-6 hours).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data
The following table summarizes representative data for the Williamson ether synthesis with this compound and various primary alcohols. Yields are typically high due to the reactive nature of the primary benzylic halide.[1]
| Alcohol Substrate | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |
| Ethanol | 2-4 | Room Temperature | 85-95 |
| 1-Butanol | 3-5 | Room Temperature | 80-90 |
| Benzyl Alcohol | 4-6 | Room Temperature | 75-85 |
| 1-Hexanol | 4-6 | Room Temperature | 75-85 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Application in Drug Development: N-Boc Deprotection
The Boc protecting group is widely used in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.[4] In a drug development context, the synthesized ether product would likely undergo N-Boc deprotection to reveal the free amine, which may be crucial for biological activity or for further functionalization.
Common methods for Boc deprotection involve treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or an alcohol.[5][6]
General Deprotection Protocol:
-
Dissolve the Boc-protected ether in a suitable solvent (e.g., DCM or methanol).
-
Add an excess of the deprotecting acid (e.g., 4M HCl in dioxane or 20-50% TFA in DCM).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the amine salt.
Safety Considerations
-
Sodium hydride is a highly flammable and water-reactive solid. Handle it with extreme care under an inert atmosphere.
-
Anhydrous DMF is a combustible liquid and a potential irritant. Work in a well-ventilated fume hood.
-
This compound is a lachrymator and should be handled in a fume hood.
-
Acids used for deprotection (TFA, HCl) are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
By following this detailed protocol, researchers can reliably synthesize a variety of ether compounds based on the this compound scaffold for application in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Reactions of tert-Butyl 3-(bromomethyl)phenylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-(bromomethyl)phenylcarbamate in the presence of strong bases.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of this compound with a nucleophile in the presence of a strong base?
The primary expected reaction is a nucleophilic substitution (SN2) at the benzylic carbon, where the bromine atom is displaced by a nucleophile. Strong bases are often used to deprotonate a nucleophile, increasing its reactivity.
Q2: What are the common side reactions observed when using strong bases with this compound?
The main side reactions include:
-
Elimination (E2): Abstraction of a benzylic proton by the strong base, leading to the formation of a double bond.
-
Intramolecular Cyclization: The deprotonated carbamate nitrogen can act as an internal nucleophile, attacking the benzylic carbon to form a five-membered ring.
-
Hydrolysis of the Bromomethyl Group: In the presence of hydroxide ions (from NaOH or KOH in water), the bromomethyl group can be hydrolyzed to a hydroxymethyl group.
-
Deprotection of the N-Boc Group: While generally stable to bases, the N-Boc group can be cleaved under forcing conditions with very strong bases, such as potassium tert-butoxide (t-BuOK).[1]
Q3: How does the choice of a strong base (e.g., NaOH, KOH, t-BuOK) influence the reaction outcome?
The choice of base is critical:
-
NaOH and KOH: Being strong bases and also sources of hydroxide ions (especially in aqueous or protic solvents), they can promote both the desired substitution and the undesired hydrolysis of the bromomethyl group.
-
Potassium tert-butoxide (t-BuOK): This is a strong, sterically hindered base.[2][3] Its bulkiness favors elimination (E2) over substitution (SN2) by making it more difficult to access the electrophilic carbon atom.[2][3][4] It is also a potent enough base to potentially deprotect the N-Boc group.[1]
Troubleshooting Guides
Issue 1: Low yield of the desired substitution product and formation of an elimination byproduct.
Possible Cause: The strong base is promoting the E2 elimination side reaction. This is particularly common with sterically hindered bases like t-BuOK.[2][3][4] Benzylic halides can undergo base-catalyzed dehydrohalogenation.
Troubleshooting Steps:
-
Choice of Base: If possible, switch to a less sterically hindered strong base, such as sodium hydride (NaH) or a carbonate base (e.g., K2CO3, Cs2CO3), to deprotonate your nucleophile. These bases are less likely to induce elimination.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO, THF) to favor the SN2 reaction.
Issue 2: Formation of a significant amount of tert-Butyl 3-(hydroxymethyl)phenylcarbamate.
Possible Cause: Hydrolysis of the bromomethyl group by hydroxide ions. This occurs when using NaOH or KOH in the presence of water.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.
-
Alternative Base: If the nucleophile can be deprotonated by a non-hydroxide base (e.g., NaH, K2CO3), this will eliminate the source of hydroxide ions.
-
Phase-Transfer Catalyst: If using aqueous NaOH or KOH is necessary, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) may help facilitate the reaction of the organic-soluble substrate with the aqueous base, potentially favoring the desired substitution over hydrolysis, although this needs to be optimized.
Issue 3: An unexpected product with a different molecular weight is observed, suggesting intramolecular cyclization.
Possible Cause: The N-H proton of the carbamate is deprotonated by the strong base, and the resulting anion attacks the benzylic carbon intramolecularly.
Troubleshooting Steps:
-
Protecting Group Strategy: If intramolecular cyclization is a persistent issue, consider using a different protecting group for the aniline nitrogen that is more stable under the reaction conditions or less prone to deprotonation.
-
Reaction Conditions: Lowering the temperature and using a less hindered base might disfavor the intramolecular reaction. The use of a weaker base, if sufficient to deprotonate the desired nucleophile, could also mitigate this side reaction.
Issue 4: Evidence of N-Boc group cleavage is observed.
Possible Cause: The use of a very strong base, such as t-BuOK, especially in the presence of protic solvents or water, can lead to the deprotection of the N-Boc group.[1] The mechanism can involve deprotonation of the carbamate nitrogen followed by elimination.
Troubleshooting Steps:
-
Choice of Base: Avoid using excessively strong bases like t-BuOK if your primary goal is to maintain the Boc protecting group. Opt for milder strong bases like NaH or carbonate bases.
-
Anhydrous Conditions: If t-BuOK must be used, ensure rigorously anhydrous conditions to minimize the hydrolysis of the intermediate isocyanate that can form upon Boc cleavage.[1]
Data Summary
| Base | Potential Side Reaction(s) | Key Considerations |
| NaOH | Hydrolysis of bromomethyl group, Elimination | Presence of water will lead to the formation of the corresponding alcohol. |
| KOH | Hydrolysis of bromomethyl group, Elimination | Similar to NaOH, the presence of water is a critical factor.[5] |
| t-BuOK | Elimination (major), N-Boc Deprotection | A bulky base that favors the Hofmann elimination product.[2][3][4] Can cleave the Boc group.[1] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2)
-
Dissolve this compound (1.0 eq.) and the nucleophile (1.1-1.5 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, THF, or acetonitrile).
-
Cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a strong, non-nucleophilic base (e.g., NaH, 1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential reaction pathways of this compound with strong bases.
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. Bases - Wordpress [reagents.acsgcipr.org]
- 2. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Purification of reaction mixtures containing tert-Butyl 3-(bromomethyl)phenylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of reaction mixtures containing tert-Butyl 3-(bromomethyl)phenylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture of this compound?
A1: The most common impurities depend on the synthetic route employed, but typically include:
-
Unreacted Starting Material: tert-Butyl 3-methylphenylcarbamate.
-
Over-brominated Product: tert-Butyl 3-(dibromomethyl)phenylcarbamate, a common byproduct of radical bromination reactions like the Wohl-Ziegler reaction.[1]
-
Hydrolysis Products: 3-(Bromomethyl)aniline or tert-butanol, resulting from the cleavage of the carbamate group, especially under acidic conditions.
-
Degradation of Benzyl Bromide: Benzyl alcohol derivatives can form if the benzyl bromide reacts with water or other nucleophiles present in the reaction mixture.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired purity level.
Q3: Is this compound stable during purification?
A3: The compound's stability is influenced by two key functional groups:
-
tert-Butoxycarbonyl (Boc) group: This protecting group is sensitive to acidic conditions and can be cleaved. It is crucial to avoid strong acids during workup and purification.
-
Benzyl bromide group: Benzyl bromides are reactive electrophiles and can undergo nucleophilic substitution (SN1-type reactions are possible due to the resonance-stabilized benzylic carbocation).[2][3] Contact with nucleophilic solvents (e.g., methanol, water) for extended periods, especially at elevated temperatures, should be minimized.
Q4: What are suitable storage conditions for the purified product?
A4: Purified this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Given its reactive nature, long-term storage at low temperatures (-20°C) is recommended.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Solution |
| Product is still on the column. | Flush the column with a more polar solvent system (e.g., 100% ethyl acetate) to elute any remaining product. |
| Product degradation on silica gel. | The slightly acidic nature of silica gel can potentially lead to some degradation of the acid-labile Boc group or the reactive benzyl bromide. To mitigate this, you can use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a less acidic stationary phase like alumina. |
| Co-elution with a non-UV active impurity. | If relying solely on UV detection, a non-UV active impurity might be co-eluting with your product, leading to an overestimation of the fraction purity. Use thin-layer chromatography (TLC) with a visualizing stain (e.g., potassium permanganate) to analyze the collected fractions. |
| Improper solvent system selection. | If the solvent system is too polar, the product may elute too quickly with impurities. If it is not polar enough, the product may not elute at all. Optimize the solvent system using TLC before running the column. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Solution |
| The solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly. |
| The cooling rate is too fast. | Slow cooling is crucial for crystal formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. |
| Presence of impurities. | Impurities can inhibit crystal lattice formation. Try purifying the crude material by column chromatography first to remove the bulk of the impurities, and then recrystallize the partially purified product. |
| Inappropriate solvent choice. | The chosen solvent may be too good of a solvent for the compound, even at low temperatures. Try a different solvent system, perhaps a binary mixture where the compound has lower solubility. |
Issue 3: Presence of Multiple Spots on TLC After Purification
| Possible Cause | Troubleshooting Solution |
| Incomplete separation during chromatography. | The polarity of the eluent may not be optimal for separating the product from a close-running impurity. Try a different solvent system or a gradient elution. |
| Product degradation during solvent removal. | Evaporating the solvent at high temperatures can cause decomposition. Use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40°C). |
| Contamination from glassware or solvents. | Ensure all glassware is clean and dry, and use high-purity solvents for your purification. |
| The compound is inherently unstable. | If the compound is degrading upon standing, it may be necessary to use it immediately after purification. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities.
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude material.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
- Equilibrate the column by running the chosen eluent through it.
2. Sample Loading:
- Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
3. Elution and Fraction Collection:
- Begin elution with a solvent system of low polarity and gradually increase the polarity if necessary (gradient elution). A common starting point is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether. Based on literature for similar compounds, a starting gradient of 5-20% ethyl acetate in hexane is recommended.
- Collect fractions in test tubes and monitor the elution by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dry the purified product under high vacuum to remove any residual solvent.
Recommended Solvent Systems for TLC and Column Chromatography:
| Solvent System (v/v) | Typical Application |
| 10-30% Ethyl Acetate in Hexane | Good starting point for separating the desired product from less polar impurities like the dibrominated byproduct. |
| 5-15% Diethyl Ether in Dichloromethane | An alternative system that can offer different selectivity. |
Protocol 2: Purification by Recrystallization
This method is effective for removing small amounts of impurities from a solid product.
1. Solvent Selection:
- The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Perform small-scale solubility tests with various solvents to find a suitable one. Common choices for carbamates include mixtures of polar and non-polar solvents.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Crystallization:
- Allow the solution to cool slowly to room temperature. Crystal formation should begin.
- Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
- Dry the crystals in a vacuum oven.
Potential Recrystallization Solvents:
| Solvent/Solvent System | Comments |
| Hexane / Ethyl Acetate | A common and effective mixture. Dissolve in a minimal amount of hot ethyl acetate and add hot hexane until the solution becomes turbid. |
| Toluene | May be a good single solvent for recrystallization. |
| Isopropanol / Water | For more polar compounds, dissolving in hot isopropanol and adding water dropwise can induce crystallization. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Optimizing Nucleophilic Substitution Reactions with tert-Butyl 3-(bromomethyl)phenylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 3-(bromomethyl)phenylcarbamate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your nucleophilic substitution reactions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of the tert-butoxycarbonyl (Boc) group in nucleophilic substitution reactions with this compound?
The tert-butoxycarbonyl (Boc) group is an amine protecting group. In this molecule, it deactivates the amine group on the phenyl ring, preventing it from interfering with the nucleophilic substitution reaction at the benzylic bromide position. The Boc group is generally stable under neutral to basic conditions typically employed for SN2 reactions, making it a suitable choice for this type of transformation.[1][2]
Q2: What type of reaction mechanism should I expect for nucleophilic substitution with this compound?
Given that this compound is a primary benzylic bromide, the reaction with most nucleophiles will proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. This involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.
Q3: How does the choice of solvent affect the reaction?
The choice of solvent is critical for a successful SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred. These solvents can dissolve both the substrate and many nucleophilic reagents while not solvating the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity.
Q4: Can the Boc protecting group be cleaved during the reaction?
The Boc group is sensitive to strong acids.[1] Therefore, acidic conditions should be avoided during the nucleophilic substitution reaction to prevent premature deprotection. While generally stable to basic and nucleophilic conditions, prolonged heating in the presence of strong bases could potentially lead to side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during nucleophilic substitution reactions with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Low Reactivity of Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide efficiently. | - Increase the reaction temperature. - Use a stronger base to generate a more potent nucleophile (e.g., using NaH to deprotonate a thiol or alcohol). - Consider using a phase-transfer catalyst for reactions with ionic nucleophiles in a biphasic system. |
| Steric Hindrance: Either the nucleophile or the substrate has significant steric bulk, hindering the SN2 attack. | - Increase the reaction temperature to overcome the activation energy barrier. - Use a less sterically hindered nucleophile if possible. | |
| Poor Solubility: The substrate or nucleophile is not fully dissolved in the chosen solvent. | - Select a more appropriate solvent (e.g., DMF, DMSO for better solubility of polar reagents). - Gently warm the reaction mixture to aid dissolution. | |
| Formation of Side Products | Elimination Reaction (E2): Use of a strong, sterically hindered base can promote the elimination of HBr to form a double bond. | - Use a non-hindered, strong base if a base is required. - Employ a less basic nucleophile if possible. |
| Deprotection of the Boc Group: Trace amounts of acid or prolonged high temperatures could lead to the loss of the Boc protecting group. | - Ensure all reagents and solvents are free from acidic impurities. - Avoid excessive heating for extended periods. Buffer the reaction with a non-nucleophilic base if necessary. | |
| Over-alkylation of Nucleophile: For primary or secondary amine nucleophiles, reaction can proceed to form tertiary or quaternary ammonium salts. | - Use a larger excess of the amine nucleophile to favor mono-alkylation. - Add the benzyl bromide slowly to the amine solution. | |
| Difficult Product Purification | Unreacted Starting Material: The reaction has not gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature if necessary. |
| Co-elution of Product and Impurities: The product and impurities have similar polarities. | - Optimize the solvent system for column chromatography. A shallower gradient or a different solvent mixture may improve separation. - Consider recrystallization as an alternative purification method. |
Experimental Protocols
Below are representative protocols for nucleophilic substitution reactions with this compound. These should be considered as starting points and may require optimization for specific nucleophiles.
Protocol 1: General Procedure for Reaction with Amine Nucleophiles
This protocol describes a general method for the N-alkylation of a primary or secondary amine.
Reagents:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the amine nucleophile in anhydrous acetonitrile or DMF, add the base (K₂CO₃ or DIPEA).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reaction with Thiol Nucleophiles
This protocol outlines a general method for the S-alkylation of a thiol.
Reagents:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of the thiol in DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflow and Troubleshooting
General Experimental Workflow
Caption: A general workflow for nucleophilic substitution.
Troubleshooting Decision Tree
References
Technical Support Center: Alkylation with tert-Butyl 3-(bromomethyl)phenylcarbamate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of tert-Butyl 3-(bromomethyl)phenylcarbamate for the mono-alkylation of primary amines, with a focus on preventing the common side reaction of over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional organic reagent. It features a reactive benzylic bromide group, making it an effective alkylating agent for various nucleophiles, including primary and secondary amines. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen modulates the reactivity of the aromatic ring and can be removed under acidic conditions in a subsequent synthetic step. Its primary application is the introduction of a 3-(Boc-aminomethyl)phenyl group onto a target molecule.
Q2: What is over-alkylation in the context of reacting this reagent with a primary amine?
A2: Over-alkylation is a common side reaction where the desired secondary amine product reacts further with another molecule of this compound.[1] This leads to the formation of an undesired tertiary amine, which can complicate purification and reduce the yield of the target compound.
Q3: Why is the secondary amine product often more reactive than the starting primary amine?
A3: The newly introduced benzyl group on the nitrogen is electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density makes the resulting secondary amine more nucleophilic and, therefore, more reactive towards the alkylating agent than the starting primary amine.[1]
Q4: What are the general strategies to minimize over-alkylation?
A4: Key strategies to favor mono-alkylation include:
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Stoichiometry Control: Using a molar excess of the primary amine relative to the alkylating agent.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture to maintain its low concentration.
-
Choice of Base and Solvent: Selecting a suitable base and solvent system can influence the relative rates of the first and second alkylation reactions.[2][3]
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.
-
Steric Hindrance: If either the primary amine or the alkylating agent is sterically bulky, this can disfavor the formation of the more sterically hindered tertiary amine.
Troubleshooting Guide: Preventing Over-Alkylation
| Problem | Potential Cause | Troubleshooting/Solution |
| Low yield of the desired mono-alkylated product with significant starting material remaining. | Incomplete reaction due to insufficient reactivity. | * Increase the reaction temperature. * Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate. * Use a stronger, non-nucleophilic base to ensure the primary amine is sufficiently deprotonated. |
| Significant amount of di-alkylated (tertiary amine) byproduct is observed. | The secondary amine product is reacting faster than the primary amine starting material. | * Increase the excess of the primary amine: Use 2 to 5 equivalents of the primary amine relative to this compound. This statistically favors the reaction with the more abundant primary amine. * Slow addition of the alkylating agent: Dissolve the this compound in the reaction solvent and add it dropwise to the solution of the primary amine and base over several hours. * Lower the reaction temperature: This can decrease the rate of the second alkylation more than the first, improving selectivity. |
| Reaction is slow and still produces a mixture of mono- and di-alkylated products. | The chosen base is not optimal for selective mono-alkylation. | * For less reactive primary amines, a stronger base like sodium hydride (NaH) may be necessary. * For more reactive systems, a weaker base like potassium carbonate (K₂CO₃) or a hindered amine base like diisopropylethylamine (DIPEA) may provide better selectivity.[3] Cesium bases, such as cesium hydroxide, have also been shown to promote selective mono-alkylation.[1] |
| Formation of impurity with a mass corresponding to the hydrolysis of the benzyl bromide. | Presence of water in the reaction. | * Ensure all glassware is thoroughly dried. * Use anhydrous solvents. * Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
Data Presentation: Effect of Reaction Parameters on Selectivity
The following table provides representative data on how the choice of base and solvent can influence the selectivity of mono-alkylation of a primary amine (benzylamine hydrobromide) with an alkyl bromide. While this data is for a model system, the trends are generally applicable to reactions involving this compound.
| Solvent | Base | Selectivity (Mono- : Di-) | Yield of Mono-alkylated Product |
| DMF | Triethylamine | 87 : 9 | 76% |
| DMF | DIPEA | 89 : 8 | 77% |
| DMF | DMAP | 93 : 4 | 79% |
| DMSO | Triethylamine | 90 : 7 | 65% |
| Nitromethane | Triethylamine | 80 : 20 | 70% |
| Ethanol | Triethylamine | 4 : 0 (low conversion) | - |
Data adapted from a study on a similar system.[3] Selectivity and yield can vary significantly based on the specific substrates and conditions.
Experimental Protocols
General Protocol for Mono-N-Alkylation of a Primary Amine
This protocol provides a general starting point for the reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific primary amines.
Materials:
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Primary amine
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
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Potassium carbonate (K₂CO₃), finely powdered and dried
-
Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (2.0 equivalents) and anhydrous DMF.
-
Add finely powdered, dry potassium carbonate (2.2 equivalents) to the stirred solution.
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In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
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Add the solution of the alkylating agent dropwise to the stirred amine suspension over 2-4 hours at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion (typically when the starting alkylating agent is consumed), quench the reaction by pouring it into water.
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Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to isolate the desired mono-alkylated secondary amine.
Mandatory Visualizations
Reaction Pathway for Mono- and Di-alkylation
Caption: Reaction scheme showing the formation of the desired secondary amine and the undesired tertiary amine byproduct.
Experimental Workflow for Alkylation
Caption: A generalized workflow for the alkylation experiment, from preparation to purification.
Troubleshooting Logic for Over-Alkylation
Caption: Decision tree for troubleshooting and minimizing the formation of over-alkylation byproducts.
References
Stability of tert-Butyl 3-(bromomethyl)phenylcarbamate during column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and purification of tert-Butyl 3-(bromomethyl)phenylcarbamate during column chromatography.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to silica gel column chromatography?
A1: this compound can be purified by silica gel column chromatography, but its stability is a concern due to the presence of two potentially sensitive functional groups: the N-Boc protecting group and the benzyl bromide. The acidic nature of silica gel can lead to the degradation of the acid-labile Boc group.[1][2][3] Additionally, the benzyl bromide moiety can be susceptible to nucleophilic attack if impurities are present or if the stationary phase is not inert.
Q2: What are the potential degradation products of this compound on silica gel?
A2: The primary degradation product is the deprotected amine, 3-(bromomethyl)aniline, formed by the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) group on the silica surface.[1][4] Hydrolysis of the benzyl bromide to the corresponding benzyl alcohol is also a possibility if water is present in the mobile phase or on the silica gel.
Q3: What are the recommended conditions for the purification of this compound by column chromatography?
A3: To minimize degradation, it is recommended to use a deactivated silica gel or to add a basic modifier to the mobile phase.[5][6] A common mobile phase is a gradient of ethyl acetate in hexanes.[7][8] It is crucial to perform a preliminary analysis by Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation.[5]
Q4: How can I tell if my compound is degrading on the column?
A4: Streaking of the product spot on a TLC plate, the appearance of new, more polar spots during fractionation, and a lower-than-expected yield of the desired product are all indicators of on-column degradation.[9] A 2D TLC experiment can also be performed to assess stability on silica gel.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of purified product | Degradation on acidic silica gel. | Deactivate the silica gel by preparing a slurry with the mobile phase containing 0.5-1% triethylamine (TEA).[5][10] Alternatively, use a less acidic stationary phase like neutral alumina. |
| Co-elution with impurities. | Optimize the mobile phase using TLC to achieve a clear separation between the product and impurities, aiming for an Rf value of 0.2-0.4 for the product.[7] | |
| Product streaking or tailing on TLC and column | Interaction of the carbamate with acidic silanol groups. | Add a small amount of triethylamine (0.5-1%) to the mobile phase to improve the peak shape.[5][10] |
| Presence of a more polar impurity in collected fractions | On-column deprotection of the Boc group. | Minimize the time the compound spends on the column by using flash chromatography techniques. Ensure the silica gel and solvents are dry. Consider using a deactivated stationary phase. |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexanes. |
| Irreversible adsorption to the silica gel. | Use a deactivated silica gel or an alternative stationary phase. |
Experimental Protocols
Protocol 1: Column Chromatography with Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexanes:ethyl acetate) containing 1% triethylamine.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary, based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: 2D Thin Layer Chromatography for Stability Assessment
-
Spotting: Dissolve the crude product in a suitable solvent and spot it on one corner of a square TLC plate.
-
First Elution: Develop the TLC plate in a chosen solvent system.
-
Drying: Carefully dry the plate to remove all solvent.
-
Second Elution: Rotate the plate 90 degrees and develop it again in the same solvent system.
-
Analysis: Visualize the plate. If the compound is stable, a single spot should be observed on the diagonal. The appearance of spots off the diagonal indicates degradation.[9]
Quantitative Data Summary
| Parameter | Condition | Observation | Recommendation |
| Stationary Phase | Standard Silica Gel | Potential for Boc deprotection and peak tailing.[1][5] | Use deactivated silica gel or neutral alumina. |
| Mobile Phase Modifier | None | Increased risk of degradation and poor peak shape. | Add 0.5-1% triethylamine to the eluent.[5][10] |
| Mobile Phase Composition | Hexanes/Ethyl Acetate | Good separation is often achieved with a gradient starting from low polarity (e.g., 95:5).[7] | Optimize the ratio based on TLC analysis. |
| Temperature | Elevated Temperatures | Increased rate of Boc deprotection on silica gel.[4] | Perform chromatography at room temperature. |
Visualizations
Caption: Troubleshooting workflow for column chromatography.
Caption: Degradation pathway on acidic silica gel.
References
- 1. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. mcours.net [mcours.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting incomplete Boc deprotection in derivatives of tert-Butyl 3-(bromomethyl)phenylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete deprotection of the tert-butyloxycarbonyl (Boc) group in derivatives of tert-butyl 3-(bromomethyl)phenylcarbamate.
Troubleshooting Guide: Incomplete Boc Deprotection
Issue: The Boc deprotection of this compound or its derivatives is sluggish or results in an incomplete reaction, as observed by TLC or LC-MS analysis.
| Potential Cause | Suggested Solution(s) | Key Considerations |
| Insufficient Acid Strength or Concentration | 1. Increase TFA Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). Common concentrations range from 20% to 50%.2. Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate (e.g., 4M HCl in dioxane) can be more potent than TFA/DCM. | For substrates sensitive to strong acids, this may lead to degradation. Monitor the reaction closely for the formation of byproducts. The bromomethyl group may be sensitive to prolonged exposure to strong acids. |
| Sub-optimal Reaction Time or Temperature | 1. Extend Reaction Time: Continue the reaction for a longer duration, monitoring its progress periodically by TLC or LC-MS.2. Increase Reaction Temperature: If the reaction is sluggish at room temperature, gentle warming (e.g., to 40°C) may be beneficial. | Increasing the temperature can also accelerate side reactions. This should be attempted with caution and careful monitoring. |
| Steric Hindrance | 1. Employ Less Bulky Reagents: If steric hindrance around the Boc-protected amine is significant, alternative deprotection methods may be necessary.2. Prolonged Reaction Time with Stronger Acid: A combination of a stronger acid system and an extended reaction time might be required. | The structure of the derivative should be considered. Substituents near the carbamate linkage can impede reagent access. |
| Substrate and Reagent Purity | 1. Ensure Anhydrous Conditions: Water can interfere with acid-catalyzed deprotection. Use anhydrous solvents and reagents.2. Verify Substrate Purity: Impurities in the starting material can inhibit the reaction. Purify the Boc-protected substrate if necessary. | The presence of basic impurities can neutralize the acid, leading to incomplete deprotection. |
| Incompatibility with Acidic Conditions | 1. Utilize Mild Deprotection Methods: For substrates with acid-sensitive functional groups, including the benzylic bromide which could be susceptible to nucleophilic attack, consider milder, non-acidic, or weakly acidic deprotection methods. | These methods often offer greater functional group tolerance and can prevent degradation of the target molecule. |
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete. What is the first thing I should check?
A1: The most common reasons for incomplete Boc deprotection are insufficient acid strength/concentration or inadequate reaction time. We recommend first verifying your reagent concentrations and extending the reaction time while monitoring the progress by TLC or LC-MS.
Q2: I am concerned about the stability of the bromomethyl group under acidic deprotection conditions. What are my options?
A2: This is a valid concern as benzylic bromides can be susceptible to side reactions under strongly acidic conditions. To mitigate this risk, you can:
-
Use the mildest effective acidic conditions (e.g., lower TFA concentration, shorter reaction time).
-
Employ a milder deprotection method that avoids strong acids altogether. A highly effective alternative is the use of oxalyl chloride in methanol, which has been shown to be efficient for substrates with electron-withdrawing groups.[1][2]
Q3: I am observing side products in my reaction mixture. What could they be and how can I avoid them?
A3: A common side product in Boc deprotection is the tert-butylation of the aromatic ring or other nucleophilic sites on your molecule. This occurs due to the formation of a reactive tert-butyl cation during the cleavage of the Boc group. To prevent this, you can add a "scavenger" to the reaction mixture. Common scavengers include triethylsilane (TES) or triisopropylsilane (TIPS).
Q4: How can I monitor the progress of my Boc deprotection reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be useful for visualizing the primary amine product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: Are there any non-acidic methods to remove the Boc group?
A5: Yes, several non-acidic or mildly acidic methods exist. These are particularly useful for substrates with acid-sensitive functionalities. Some alternatives include:
-
Oxalyl chloride in methanol: This is a very mild method that is tolerant of many functional groups.[1][2]
-
Thermal deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection.[3]
-
Lewis acid-mediated deprotection: Reagents like zinc bromide (ZnBr₂) can be effective under milder conditions.[4][5]
Data Presentation: Comparison of Boc Deprotection Methods
| Method | Reagents | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Standard Acidic | TFA in DCM | 20-50% TFA, Room Temp | 0.5 - 4 hours[4] | Highly effective, volatile reagents are easy to remove. | Can cause degradation of acid-sensitive groups, potential for tert-butylation side reactions.[6] |
| Stronger Acidic | 4M HCl in Dioxane | Room Temp | 1 - 4 hours | More potent for stubborn deprotections. | Increased risk of side reactions and substrate degradation. |
| Mild Lewis Acid | Zinc Bromide (ZnBr₂) | 2-3 equiv. in DCM, Room Temp | 12 - 24 hours[5] | Milder than strong protic acids, good for some acid-sensitive substrates. | Longer reaction times, may require optimization. |
| Mild & Chemoselective | Oxalyl Chloride in Methanol | 3 equiv. (COCl)₂, MeOH, Room Temp | 1 - 4 hours[1][2] | Very mild, tolerant of many functional groups, faster for substrates with electron-withdrawing groups.[1][2] | Reagents are toxic and require careful handling. |
| Thermal | Heat in a suitable solvent | e.g., Methanol or Trifluoroethanol, 150-240°C | 30 min - 2 hours[3] | Acid-free, can be very "green". | Requires high temperatures which may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Preparation: Dissolve the this compound derivative (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be co-evaporated with toluene to ensure complete removal of residual TFA. The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) followed by extraction with an organic solvent.
Protocol 2: Mild Boc Deprotection with Oxalyl Chloride in Methanol[1][2]
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound derivative (1 equivalent) in anhydrous methanol (to a concentration of ~0.1 M).
-
Reagent Addition: Stir the solution at room temperature for 5 minutes. Carefully add oxalyl chloride (3 equivalents) dropwise to the solution. Caution: This reaction can be exothermic and may sputter.
-
Reaction: Continue to stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. For aryl carbamates with electron-withdrawing groups, the reaction is often complete within 1-2 hours.[1][2]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents. The crude product can then be purified by standard methods such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for Boc deprotection and monitoring.
Caption: Troubleshooting logic for incomplete Boc deprotection.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Handling and storage recommendations for tert-Butyl 3-(bromomethyl)phenylcarbamate
This technical support guide provides essential information for the safe handling, storage, and use of tert-Butyl 3-(bromomethyl)phenylcarbamate. Please consult this guide to address common questions and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as acutely toxic if swallowed.[1][2] It can cause severe skin burns, eye damage, and respiratory irritation.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] For long-term storage, refrigeration at 2-8°C is recommended.[6]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling this compound, it is essential to wear protective gloves, protective clothing, and eye/face protection.[5] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[4][7]
Q4: What materials are incompatible with this compound?
A4: This compound is known to be incompatible with strong oxidizing agents.[4] Contact with such materials should be avoided to prevent vigorous reactions.
Q5: What should I do in case of accidental exposure?
A5:
-
Skin Contact: Immediately wash off with soap and plenty of water and consult a physician.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[5][7]
Q6: Is this compound stable under normal laboratory conditions?
A6: Yes, this compound is stable under the recommended storage conditions.[4] However, exposure to incompatible materials, excessive heat, or moisture should be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has discolored or clumped | Improper storage (exposure to moisture or high temperatures). | Discard the reagent as its purity may be compromised. Ensure future storage is in a tightly sealed container in a cool, dry place, preferably a refrigerator. |
| Inconsistent reaction results | Degradation of the reagent due to improper handling or storage. | Use a fresh batch of the compound. Verify storage conditions and handling procedures. Consider re-purification if a fresh batch is unavailable. |
| Low reaction yield | The benzylic bromide may have hydrolyzed due to moisture. | Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Representative Protocol: N-Alkylation of a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the compound in anhydrous DMF.
-
Add the primary amine (1.1 eq) to the solution.
-
Add potassium carbonate (1.5 eq) as a base.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Logical workflow for the safe handling and storage of this compound.
Caption: Generalized reaction pathway for the N-alkylation of a primary amine.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS # 118684-32-5, this compound - chemBlink [chemblink.com]
- 3. This compound | C12H16BrNO2 | CID 14523558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Page loading... [guidechem.com]
Identification of impurities in commercial tert-Butyl 3-(bromomethyl)phenylcarbamate
Technical Support Center: tert-Butyl 3-(bromomethyl)phenylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and troubleshooting of impurities in commercial this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
A1: Commercial batches may contain several types of impurities arising from the synthesis process. These can be broadly categorized as:
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Process-Related Impurities: Unreacted starting materials like tert-Butyl 3-(methyl)phenylcarbamate.
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Over-Bromination By-products: Species such as tert-Butyl 3-(dibromomethyl)phenylcarbamate, where the benzylic methyl group has reacted with excess brominating agent.[1][2]
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Hydrolysis Products: The presence of moisture can lead to the formation of tert-Butyl 3-(hydroxymethyl)phenylcarbamate.
-
Ether Impurities: Self-condensation or reaction with the corresponding alcohol can form impurities like di(3-(tert-butoxycarbonylamino)benzyl) ether.
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Positional Isomers: Depending on the selectivity of the synthesis, constitutional isomers such as tert-Butyl 2-(bromomethyl)phenylcarbamate and tert-Butyl 4-(bromomethyl)phenylcarbamate may be present.
Q2: How should I store this compound to minimize degradation?
A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent hydrolysis and potential light-induced degradation.
Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
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High-Performance Liquid Chromatography (HPLC) with a UV detector is the primary method for quantifying the main component and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities, including residual solvents.
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for the structural elucidation of unknown impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying impurities by providing molecular weight information, especially when reference standards are unavailable.
Troubleshooting Guides
This section addresses specific issues you might encounter during the analysis of this compound.
Issue 1: An unexpected peak is observed in my HPLC chromatogram.
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Question: I am running an HPLC analysis and see a significant peak that is not the main compound. How do I identify it?
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Answer:
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Check Retention Time: Compare the retention time to known potential impurities if you have reference standards. A common early-eluting impurity could be the more polar hydrolysis product, tert-Butyl 3-(hydroxymethyl)phenylcarbamate. Later-eluting peaks might correspond to less polar species like over-brominated products or ether impurities.
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LC-MS Analysis: If a reference standard is not available, the most effective next step is to perform an LC-MS analysis. The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight, allowing you to propose a structure. For example, a mass corresponding to C12H15Br2NO2 would suggest the dibrominated impurity.
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Forced Degradation: To confirm if the peak is a degradant, you can perform a forced degradation study. Subject a pure sample of the material to stress conditions (e.g., acid, base, heat, light) and monitor the formation of the impurity peak.
-
Issue 2: My NMR spectrum shows signals that I cannot assign to the product.
-
Question: My ¹H NMR spectrum has unexpected signals. What could they be?
-
Answer:
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Singlet around 4.5 ppm: A singlet in this region that is not the benzylic CH₂Br protons (typically ~4.5-4.6 ppm) could indicate the presence of the hydrolysis product, tert-Butyl 3-(hydroxymethyl)phenylcarbamate, whose benzylic CH₂OH protons appear in a similar region.
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Triplet/Multiplet around 6.5-7.0 ppm: A signal in this region, especially a triplet, could indicate the presence of the dibrominated impurity, tert-Butyl 3-(dibromomethyl)phenylcarbamate (Ar-CHBr₂).
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Broad singlet around 1.5 ppm: While the product has a large singlet for the tert-butyl group, an additional, smaller singlet in this region could indicate the presence of another Boc-protected species.
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Residual Solvents: Check for characteristic peaks of common laboratory solvents (e.g., dichloromethane, ethyl acetate, hexane).
-
Issue 3: The mass spectrum from my GC-MS analysis shows unexpected fragments.
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Question: I am analyzing for residual solvents and see other, unexpected peaks in the GC-MS. What should I consider?
-
Answer:
-
Thermal Degradation: tert-Butyl carbamates can be thermally labile. The high temperatures of the GC inlet can cause the product to degrade, leading to the formation of fragments like 3-(bromomethyl)aniline or even 3-methylaniline. Check for molecular ions corresponding to these species.
-
Volatile By-products: The peaks could correspond to volatile by-products from the synthesis that were not fully removed during workup. Compare the fragmentation patterns to a mass spectral library to identify potential candidates.
-
Data Presentation
The following tables provide an example of how to summarize analytical data for a batch of this compound.
Table 1: Impurity Profile by HPLC
| Impurity Name | Retention Time (min) | Relative Retention Time (RRT) | Specification Limit (%) | Result (Area %) |
| tert-Butyl 3-(hydroxymethyl)phenylcarbamate | 8.5 | 0.85 | ≤ 0.5 | 0.21 |
| This compound | 10.0 | 1.00 | ≥ 98.0 | 99.15 |
| tert-Butyl 3-(dibromomethyl)phenylcarbamate | 12.2 | 1.22 | ≤ 0.5 | 0.18 |
| Unknown Impurity 1 | 14.1 | 1.41 | ≤ 0.1 | 0.08 |
| Total Impurities | - | - | ≤ 2.0 | 0.85 |
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 90-40% B; 20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (1:1) |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 20 mL of a 1:1 (v/v) mixture of acetonitrile and water to achieve a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions: Use the parameters outlined in Table 2.
-
Analysis: Inject the sample onto the HPLC system.
-
Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of the main peak and all impurity peaks. Identify known impurities by comparing their retention times with those of reference standards.
Protocol 2: Identification of Volatile Impurities by GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable volatile solvent such as dichloromethane or methanol.
-
GC Conditions:
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C (use a lower temperature if thermal degradation is suspected).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Analysis: Inject the sample and acquire the data. Compare the resulting mass spectra of any impurity peaks with a spectral library (e.g., NIST) to identify residual solvents or other volatile components.
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Confirm the presence of the characteristic signals for this compound:
-
~7.0-7.5 ppm (multiplets, 4H, aromatic protons)
-
~6.5-6.8 ppm (broad singlet, 1H, NH proton)
-
~4.5 ppm (singlet, 2H, CH₂Br)
-
~1.5 ppm (singlet, 9H, C(CH₃)₃)
-
-
Analyze any additional signals to identify and quantify impurities based on their characteristic chemical shifts and integration values relative to the main compound.
-
Visualizations
References
Strategies to avoid cleavage of the Boc group during alkylation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability of the tert-butoxycarbonyl (Boc) protecting group during alkylation reactions. Our focus is to provide actionable solutions to prevent cleavage of the Boc group and ensure the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: Is the Boc group generally stable under alkylation conditions?
A1: Yes, the Boc group is known for its stability in the presence of most bases and nucleophiles, which are common conditions for alkylation reactions.[1] It is considered orthogonal to base-labile protecting groups like Fmoc.[1] This stability makes it a popular choice for amine protection in multi-step syntheses that involve basic reaction steps.
Q2: Under what specific alkylation conditions is the Boc group at risk of cleavage?
A2: While generally stable, the Boc group can be cleaved under strongly basic conditions, particularly with the use of organolithium reagents like n-butyllithium (n-BuLi).[2] One user reported that the Boc group was not stable during a reaction involving n-BuLi, leading to undesired side reactions.[2] A proposed mechanism for Boc-carbamate cleavage under strongly basic conditions involves the formation of a reactive isocyanate intermediate.[3] Therefore, caution should be exercised when using very strong bases for the deprotonation of N-H in Boc-protected amines.
Q3: Can the choice of alkylating agent affect the stability of the Boc group?
A3: Typically, common alkylating agents like methyl iodide and benzyl bromide themselves do not directly cleave the Boc group. However, the overall reaction conditions, especially the strength of the base used to deprotonate the amine, are the primary factors determining the stability of the Boc group.
Q4: Are there successful examples of N-alkylation of Boc-protected amines using strong bases?
A4: Yes, numerous successful N-alkylations of Boc-protected amines have been reported using strong bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3).[4][5][6] The key to success often lies in the careful control of reaction conditions, such as using low temperatures and appropriate solvents.
Troubleshooting Guide
This section addresses specific issues that may arise during your alkylation experiments on Boc-protected substrates.
Issue 1: My Boc group is cleaved during the alkylation reaction.
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Question: I am observing significant cleavage of the Boc group during my alkylation reaction. What are the likely causes and how can I prevent this?
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Answer: Cleavage of the Boc group during alkylation is most likely due to the use of an excessively strong base or harsh reaction conditions.
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Possible Cause 1: Use of very strong bases. Organolithium reagents like n-BuLi can deprotect the Boc group.[2]
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Solution 1: Select a milder base. Consider using alternative bases that have been successfully employed for the alkylation of Boc-protected amines. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs2CO3).[4][5][6] The choice of base may depend on the acidity of the N-H bond you are trying to deprotonate.
-
Possible Cause 2: High reaction temperature. Elevated temperatures can promote the decomposition of the Boc group, especially in the presence of a strong base.
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Solution 2: Control the reaction temperature. Perform the deprotonation and alkylation at lower temperatures. Many successful procedures involve cooling the reaction mixture to 0 °C or even -20 °C before and during the addition of the base and the alkylating agent.[4]
-
Possible Cause 3: Inappropriate solvent. The choice of solvent can influence the reactivity of the base and the stability of the Boc group.
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Solution 3: Optimize the solvent. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used for these reactions.[4][6]
-
Issue 2: My alkylation reaction is not proceeding to completion, and I am hesitant to use stronger conditions.
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Question: My alkylation is sluggish with milder bases, and I'm concerned that forcing the reaction will cleave the Boc group. What are my options?
-
Answer: If your alkylation is not proceeding efficiently, there are several strategies you can employ without resorting to conditions that risk Boc deprotection.
-
Solution 1: Use a more reactive alkylating agent. If you are using an alkyl chloride or bromide, switching to the corresponding iodide may increase the reaction rate.
-
Solution 2: Employ a milder, highly reactive base system. A method utilizing an electrogenerated acetonitrile anion has been reported for the efficient alkylation of N-Boc-4-aminopyridine under mild conditions.[5] This approach avoids the use of traditional strong bases.
-
Solution 3: Consider an alternative protecting group. If the desired alkylation requires conditions that are fundamentally incompatible with the Boc group, switching to a more robust protecting group may be the best approach.
-
Alternative Strategies and Protecting Groups
When alkylation under strongly basic conditions is necessary, an orthogonal protecting group strategy is recommended. This involves using a protecting group that is stable to the alkylation conditions and can be removed by a different mechanism than acidolysis.
Orthogonal Protecting Groups for Amines Stable to Strong Bases
| Protecting Group | Abbreviation | Introduction Method | Deprotection Method | Stability to Strong Bases (e.g., n-BuLi) |
| Benzyl | Bn | Benzyl halide with a base | Catalytic hydrogenolysis (H₂, Pd/C) | Generally Stable |
| Di-benzyl | Bn₂ | Benzyl halide with a base | Catalytic hydrogenolysis (H₂, Pd/C) | Stable |
| 2,5-Dimethylpyrrole | - | Reaction with 2,5-hexanedione | Requires specific deprotection steps, often multi-step | Stable |
Table 1: Comparison of alternative amine protecting groups for use in alkylation reactions with strong bases.
Experimental Protocols
Protocol 1: N-Alkylation of a Boc-Protected Amine using Sodium Hydride
This protocol is a general guideline for the N-alkylation of a Boc-protected amine using sodium hydride (NaH) as the base.
-
Preparation: To a solution of the N-Boc protected amine (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Deprotonation: Stir the reaction mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of a Boc-Protected Amino Acid using Potassium tert-Butoxide
This protocol describes the N-methylation of N-α-Boc-L-phenylalanine using potassium tert-butoxide (KOtBu).[4]
-
Preparation: To a stirring solution of N-α-Boc-L-phenylalanine (10 mmol) and methyl iodide (60 mmol) in anhydrous tetrahydrofuran (THF, 46 mL) at -20 °C, slowly add a solution of potassium tert-butoxide (35 mmol) in THF (1.64 M, 21.3 mL) over 2 hours, maintaining the temperature at -20 °C.[4]
-
Reaction: Stir the reaction mixture for an additional 30 minutes at -20 °C, then warm to about 0 °C over 1 hour.[4]
-
Quenching: Pour the reaction mixture into a 1 M aqueous solution of ammonium sulfate (200 mL) at 0-5 °C.[4]
-
Work-up and Isolation: The product can be extracted and purified. For amino acids, it is often beneficial to form a stable, isolable salt. For example, by treating the resulting acid with a slight excess of dicyclohexylamine in acetone or diethyl ether.[4]
Visual Guides
Caption: Troubleshooting workflow for Boc group cleavage during alkylation.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving tert-Butyl 3-(bromomethyl)phenylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-(bromomethyl)phenylcarbamate. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily used as an alkylating agent. The benzylic bromide is a reactive electrophile, making the compound an excellent building block for introducing the N-Boc-protected 3-aminobenzyl group to a variety of nucleophiles, such as amines, thiols, and phenols. This functionality is valuable in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds where a protected amine is required for subsequent transformations.
Q2: What are the recommended storage and handling procedures for this compound?
A2: Due to its reactivity, this compound should be stored in a cool, dry, and dark environment, preferably in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is classified as an acute oral toxicant and can cause skin and eye irritation. Therefore, it must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: Which solvents and bases are typically recommended for alkylation reactions with this reagent?
A3: Polar aprotic solvents are generally the best choice for S_N2 reactions involving this compound. Commonly used solvents include acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of base depends on the acidity of the nucleophile. For weakly acidic nucleophiles, a stronger base may be necessary. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). It is crucial to use anhydrous solvents, as the presence of water can lead to hydrolysis of the benzyl bromide.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, the product, and any potential byproducts. The spots can be visualized under UV light (254 nm).
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Degraded Reagent | Ensure the this compound is fresh and has been stored correctly. Purity can be checked by NMR or melting point. |
| Insufficiently Strong Base | The chosen base may not be strong enough to deprotonate the nucleophile effectively. Consider using a stronger base (e.g., switching from K₂CO₃ to NaH). |
| Presence of Water | Water can hydrolyze the benzyl bromide starting material. Ensure all solvents and reagents are anhydrous. |
| Low Reaction Temperature | Some alkylation reactions may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature. |
| Poor Solubility | The starting materials or base may not be sufficiently soluble in the chosen solvent. Try a different polar aprotic solvent like DMF or DMSO. |
Problem 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Step |
| Over-alkylation | If the nucleophile has multiple reactive sites (e.g., a primary amine), over-alkylation to form a tertiary amine can occur. Use a slight excess of the nucleophile relative to the alkylating agent and add the benzyl bromide slowly to the reaction mixture. |
| Hydrolysis of Starting Material | The presence of water can lead to the formation of 3-((tert-butoxycarbonyl)amino)benzyl alcohol. Use anhydrous reaction conditions. |
| Elimination Byproduct | The use of a strong, sterically hindered base at elevated temperatures can promote elimination reactions. Opt for a weaker, non-hindered base and moderate reaction temperatures. |
Experimental Protocols
General Procedure for N-Alkylation of a Secondary Amine
This protocol provides a general guideline for the reaction of this compound with a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the secondary amine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise to the stirred mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated (e.g., to 50-60 °C).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Typical Reaction Parameters for N-Alkylation
| Parameter | Recommended Condition |
| Stoichiometry (Amine:Bromide) | 1.1 : 1.0 |
| Base (equivalents) | 1.5 - 2.0 |
| Solvent | Anhydrous ACN or DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2 - 24 hours |
Mandatory Visualization
Validation & Comparative
A Comparative Analysis of the Reactivity of tert-Butyl 3-(bromomethyl)phenylcarbamate and tert-Butyl 3-(chloromethyl)phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the choice of a suitable alkylating agent is paramount for the successful construction of target molecules. Among the diverse array of available reagents, benzylic halides are frequently employed due to their heightened reactivity. This guide provides an in-depth comparison of the reactivity of two such structurally similar compounds: tert-Butyl 3-(bromomethyl)phenylcarbamate and tert-Butyl 3-(chloromethyl)phenylcarbamate. This analysis is supported by established chemical principles and outlines detailed experimental protocols for their synthesis and comparative kinetic studies.
Theoretical Background: The Influence of the Halogen Leaving Group
The reactivity of alkyl halides in nucleophilic substitution reactions is fundamentally governed by several factors, including the nature of the leaving group. In the case of this compound and tert-Butyl 3-(chloromethyl)phenylcarbamate, the key differentiator is the halogen atom attached to the benzylic carbon.
The bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻). This is attributed to bromide being a weaker base than chloride.[1][2][3] Weaker bases are more stable on their own and are therefore more readily displaced from the carbon atom during a nucleophilic attack. This principle holds true for both SN1 and SN2 reaction mechanisms.[4]
Both of the title compounds are primary benzylic halides. This structural feature allows them to undergo nucleophilic substitution through either an SN1 or SN2 pathway. The benzylic position can stabilize the formation of a carbocation intermediate in an SN1 reaction through resonance with the phenyl ring.[5][6][7] Simultaneously, the primary nature of the carbon being attacked makes it sterically accessible for a backside attack by a nucleophile in an SN2 reaction. The predominant mechanism will be influenced by the specific reaction conditions, such as the strength of the nucleophile and the polarity of the solvent.
Synthesis of tert-Butyl 3-(halomethyl)phenylcarbamates
A common synthetic strategy to obtain both the bromo- and chloro-derivatives involves the halogenation of a common precursor, tert-butyl (3-(hydroxymethyl)phenyl)carbamate. This precursor is commercially available.
Experimental Protocol: Synthesis of the Precursor and Halogenated Derivatives
1. Synthesis of tert-Butyl (3-hydroxymethyl)phenylcarbamate (if not commercially available):
This compound can be synthesized from 3-aminobenzyl alcohol and di-tert-butyl dicarbonate (Boc2O) in a suitable solvent like dichloromethane (DCM).
-
Materials: 3-aminobenzyl alcohol, Di-tert-butyl dicarbonate (Boc2O), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 3-aminobenzyl alcohol (1 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
2. Synthesis of this compound:
This conversion can be achieved using phosphorus tribromide (PBr3).[7][8][9]
-
Materials: tert-Butyl (3-(hydroxymethyl)phenyl)carbamate, Phosphorus tribromide (PBr3), Anhydrous diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve tert-butyl (3-(hydroxymethyl)phenyl)carbamate (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
3. Synthesis of tert-Butyl 3-(chloromethyl)phenylcarbamate:
Thionyl chloride (SOCl2) is a suitable reagent for this transformation.[2][8]
-
Materials: tert-Butyl (3-(hydroxymethyl)phenyl)carbamate, Thionyl chloride (SOCl2), Anhydrous dichloromethane (DCM), a catalytic amount of N,N-dimethylformamide (DMF), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve tert-butyl (3-(hydroxymethyl)phenyl)carbamate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture over crushed ice and then neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
Comparative Reactivity Study: A Kinetic Analysis
To quantitatively compare the reactivity of this compound and tert-Butyl 3-(chloromethyl)phenylcarbamate, a kinetic study can be performed. A suitable model reaction is the nucleophilic substitution with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The progress of the reaction can be monitored by techniques such as HPLC or 1H NMR spectroscopy.
Experimental Protocol: Kinetic Study
-
Materials: this compound, tert-Butyl 3-(chloromethyl)phenylcarbamate, Sodium azide (NaN3), Dimethyl sulfoxide (DMSO), Internal standard (e.g., 1,3,5-trimethoxybenzene), Deuterated chloroform (CDCl3) for NMR analysis.
-
Procedure:
-
Prepare stock solutions of known concentrations of each of the benzylic halides and sodium azide in DMSO.
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), add the benzylic halide solution and the internal standard.
-
Initiate the reaction by adding the sodium azide solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it by diluting with cold water and extracting with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract, remove the solvent, and dissolve the residue in CDCl3 for 1H NMR analysis.
-
Determine the concentration of the starting material and the product by integrating their characteristic peaks in the 1H NMR spectrum relative to the internal standard.
-
Plot the concentration of the benzylic halide versus time and determine the initial rate of the reaction.
-
Assuming pseudo-first-order conditions (with a large excess of sodium azide), the rate constant (k) can be calculated.
-
References
- 1. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 2. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to Alternative Reagents for Introducing a Boc-Protected 3-Aminobenzyl Group
For Researchers, Scientists, and Drug Development Professionals
The introduction of a Boc-protected 3-aminobenzyl group is a critical step in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The selection of the appropriate reagent and methodology is paramount to ensure high yields, purity, and process efficiency. This guide provides an objective comparison of alternative methods to the traditional use of pre-formed Boc-3-aminobenzyl halides, offering experimental data and detailed protocols to inform your synthetic strategy.
Executive Summary
This guide evaluates three primary alternative strategies for the N-alkylation of amines with a Boc-protected 3-aminobenzyl moiety:
-
Reductive Amination: A versatile and widely used method involving the reaction of an amine with Boc-3-aminobenzaldehyde in the presence of a reducing agent.
-
Mitsunobu Reaction: A classic method for the conversion of Boc-3-aminobenzyl alcohol to the desired amine adduct with inversion of stereochemistry.
-
Catalytic N-Alkylation via Hydrogen Borrowing: An atom-economical and environmentally friendly approach utilizing Boc-3-aminobenzyl alcohol as the alkylating agent in the presence of a transition metal catalyst.
A comparison is also made with the more conventional N-alkylation using a pre-activated species like Boc-3-aminobenzyl mesylate.
Performance Comparison of Alternative Reagents
The choice of reagent for introducing the Boc-protected 3-aminobenzyl group significantly impacts reaction outcomes. The following table summarizes key performance indicators for the discussed methodologies based on literature data for analogous systems.
| Methodology | Reagent System | Typical Yields | Reaction Time | Key Advantages | Key Disadvantages |
| Reductive Amination | Boc-3-aminobenzaldehyde, Amine, NaBH(OAc)₃ or NaBH₃CN | 80-95%[1] | 4-12 h | High yields, broad substrate scope, avoids over-alkylation[1], one-pot procedures available. | Requires the synthesis of the aldehyde, use of stoichiometric reducing agents. |
| Mitsunobu Reaction | Boc-3-aminobenzyl alcohol, Amine, PPh₃, DIAD/DEAD | 60-90%[2][3] | 6-24 h | Mild reaction conditions, proceeds with inversion of configuration. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification, requires acidic N-H protons in the amine. |
| Hydrogen Borrowing | Boc-3-aminobenzyl alcohol, Amine, Transition Metal Catalyst (e.g., Ru, Ir) | 70-98%[4][5][6] | 6-24 h | High atom economy, water is the only byproduct, catalytic process. | Requires a catalyst which can be expensive, may require higher temperatures, potential for catalyst poisoning. |
| N-Alkylation (Mesylate) | Boc-3-aminobenzyl mesylate, Amine, Base (e.g., K₂CO₃) | 75-90% | 4-16 h | Generally reliable and high-yielding. | Requires a two-step process (alcohol activation then alkylation), mesylate can be lachrymatory. |
Experimental Workflows
The selection of a synthetic route depends on various factors including substrate compatibility, desired stereochemistry, and process scalability. The following diagram illustrates the general experimental workflows for the compared methods.
Detailed Experimental Protocols
Reductive Amination using Boc-3-aminobenzaldehyde
This one-pot tandem procedure is highly efficient for the synthesis of N-Boc protected secondary amines.[1]
Materials:
-
3-Aminobenzaldehyde
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-aminobenzaldehyde (1.0 mmol) and the desired amine (1.0 mmol) in anhydrous DCM (10 mL), add triethylamine (2.5 mmol) at room temperature.
-
Stir the resulting mixture vigorously for 1 hour to facilitate imine formation.
-
Add di-tert-butyl dicarbonate (1.2 mmol) to the reaction mixture, followed by the portion-wise addition of sodium triacetoxyborohydride (2.0 mmol).
-
Continue stirring at room temperature for an additional 4 hours.
-
Quench the reaction by adding saturated NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mitsunobu Reaction with Boc-3-aminobenzyl alcohol
This protocol is suitable for the N-alkylation of amines with an acidic N-H proton, proceeding with inversion of configuration at the benzylic carbon if it were chiral.
Materials:
-
Boc-3-aminobenzyl alcohol
-
Amine (with pKa ≤ 15)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-3-aminobenzyl alcohol (1.0 eq), the amine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc or DCM.
-
If a precipitate of triphenylphosphine oxide forms, it can be removed by filtration.
-
Wash the organic layer successively with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
N-Alkylation via Hydrogen Borrowing
This catalytic method offers a green and efficient route for N-alkylation using an alcohol as the alkylating agent.[4][5][6]
Materials:
-
Boc-3-aminobenzyl alcohol
-
Amine
-
Transition metal catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand, or a commercially available iridium or manganese catalyst)
-
Base (e.g., KOtBu)
-
Anhydrous toluene or other suitable high-boiling solvent
Procedure:
-
To an oven-dried reaction vessel, add the transition metal catalyst (typically 1-5 mol%), the base (if required by the catalytic system), Boc-3-aminobenzyl alcohol (1.0 eq), and the amine (1.2 eq).
-
Add anhydrous toluene under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to the optimal temperature for the chosen catalyst (typically 80-150 °C) and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration through a pad of Celite or silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Reaction Mechanisms
The underlying mechanisms of these transformations are distinct and are depicted in the following diagram.
Conclusion
The choice of reagent for the introduction of a Boc-protected 3-aminobenzyl group should be guided by the specific requirements of the synthetic target and the overall process. Reductive amination offers a robust and high-yielding approach with a broad substrate scope. The Mitsunobu reaction is a valuable tool when stereochemical inversion is desired and the amine nucleophile is sufficiently acidic. For processes where atom economy and green chemistry principles are a priority, catalytic N-alkylation via hydrogen borrowing presents a highly attractive and sustainable alternative. By carefully considering the advantages and limitations of each method, researchers can select the most appropriate strategy to achieve their synthetic goals efficiently and effectively.
References
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Benzylation Yield of tert-Butyl 3-(bromomethyl)phenylcarbamate and Other Benzylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a benzyl group is a crucial step in the synthesis of many pharmaceutical compounds, serving as a versatile protecting group or a key structural motif. The choice of the appropriate benzylating agent is paramount for achieving high reaction yields and purity. This guide provides a comparative analysis of the expected performance of tert-Butyl 3-(bromomethyl)phenylcarbamate against other commonly used benzylating agents.
Due to a lack of specific experimental data in the peer-reviewed literature for the benzylation yield of this compound, this guide offers a qualitative comparison based on established principles of organic chemistry and available data for analogous substituted benzyl bromides.
Executive Summary
This compound is a substituted benzyl bromide. Its reactivity in benzylation reactions is influenced by the electronic and steric effects of the tert-butoxycarbonyl (Boc) protected amine group at the meta position. Compared to unsubstituted benzyl bromide, its reactivity is expected to be slightly modulated. This guide will delve into the factors influencing benzylation yields and provide a framework for selecting the most suitable agent for a specific synthetic challenge.
Factors Influencing Benzylation Yield
The yield of a benzylation reaction is primarily influenced by:
-
Reactivity of the Benzylating Agent: This is determined by the stability of the incipient benzylic carbocation (for SN1 pathways) or the susceptibility of the benzylic carbon to nucleophilic attack (for SN2 pathways). Electronic effects of substituents on the benzene ring play a significant role.
-
Nucleophilicity of the Substrate: The nature of the atom being benzylated (e.g., oxygen, nitrogen) and the electronic environment around it greatly affect the reaction rate and yield.
-
Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical parameters that need to be optimized for each specific transformation.
Comparison of Benzylating Agents
The following table summarizes the characteristics and typical yield ranges for common benzylating agents. A qualitative assessment for this compound is included based on chemical principles.
| Benzylating Agent | Structure | Typical Nucleophiles | Typical Yield Range (%) | Advantages | Disadvantages |
| Benzyl Bromide |
| Alcohols, Phenols, Amines, Thiols | 80-98%[1] | High reactivity, commercially available, well-documented.[1] | Lachrymator, potential for over-alkylation with primary amines. |
| Benzyl Chloride |
| Alcohols, Phenols, Amines, Thiols | 70-95% | Less reactive than benzyl bromide (can be more selective), lower cost. | Lower reactivity requires harsher conditions. |
| Benzyl Tosylate |
| Alcohols, Phenols | 85-95% | Good leaving group, often used when benzyl halides give poor results. | Can be unstable and may require fresh preparation. |
| Benzyl Trichloroacetimidate |
| Alcohols | 80-95% | Used under acidic conditions, avoids the need for strong bases.[2] | Reagent is moisture-sensitive. |
| This compound |
| Alcohols, Phenols, Amines | (Not reported) | Introduces a protected amine functionality for further elaboration. | Reactivity not well-documented; potential for steric hindrance. |
Qualitative Assessment of this compound:
The tert-butoxycarbonylamino group is generally considered to be weakly electron-withdrawing to neutral in its electronic effect on the benzene ring. In the meta position, its influence on the benzylic carbon's reactivity is expected to be minimal. Therefore, the reactivity of this compound is anticipated to be comparable to that of unsubstituted benzyl bromide. However, the bulky tert-butyl group may introduce some steric hindrance, potentially lowering the reaction rate and yield with sterically demanding nucleophiles.
Experimental Protocols
Below are general experimental protocols for the benzylation of phenols and amines. These should be considered as starting points and may require optimization for specific substrates and benzylating agents.
General Protocol for O-Benzylation of a Phenol (Williamson Ether Synthesis)
This protocol is adapted from established methods for benzylation using benzyl halides.[2]
Materials:
-
Phenol (1.0 equiv)
-
Benzylating agent (e.g., Benzyl Bromide, 1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, NaH, 2.0 equiv)
-
Solvent (e.g., DMF, Acetone, THF)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol in the chosen solvent.
-
Add the base portion-wise at room temperature (or 0 °C for highly reactive substrates).
-
Stir the mixture for 15-30 minutes to allow for the formation of the phenoxide.
-
Add the benzylating agent dropwise to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated (e.g., 50-80 °C) until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for N-Benzylation of an Amine
Materials:
-
Amine (1.0 equiv)
-
Benzylating agent (e.g., Benzyl Bromide, 1.0-1.2 equiv)
-
Base (e.g., K₂CO₃, Et₃N, 2.0-3.0 equiv)
-
Solvent (e.g., Acetonitrile, DMF, CH₂Cl₂)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the amine and the base in the chosen solvent.
-
Add the benzylating agent dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary until the starting material is consumed (monitored by TLC).
-
After completion, filter the reaction mixture to remove any inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a benzylation reaction followed by product purification and analysis.
Caption: General workflow for a benzylation reaction.
References
A Comparative Guide to the Spectroscopic Analysis of tert-Butyl 3-(bromomethyl)phenylcarbamate Derivatives
For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of novel compounds is paramount. Spectroscopic analysis provides a powerful toolkit for elucidating molecular structures. This guide offers a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of tert-Butyl 3-(bromomethyl)phenylcarbamate and its derivatives. We will compare its spectroscopic signature with its structural isomer, tert-Butyl 4-(bromomethyl)phenylcarbamate, to highlight the discerning power of these methods.
The primary spectroscopic techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides unique and complementary information about a molecule's structure. NMR reveals the chemical environment of individual atoms, IR identifies the functional groups present, and MS determines the molecular weight and fragmentation patterns.
Structural Confirmation of this compound
This compound (meta-isomer) is a carbamate derivative with the molecular formula C₁₂H₁₆BrNO₂. Its structure consists of a meta-substituted benzene ring, a bromomethyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to an amine.
Chemical Structure:
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its para-isomer, tert-Butyl 4-(bromomethyl)phenylcarbamate. This comparison demonstrates how subtle changes in structure are reflected in the spectroscopic data, allowing for unambiguous identification.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Proton Assignment (meta-isomer) | Expected Chemical Shift (δ, ppm) | Proton Assignment (para-isomer) | Reported Chemical Shift (δ, ppm) |
| -C(CH ₃)₃ (9H, singlet) | ~1.52 | -C(CH ₃)₃ (9H, singlet) | 1.52 |
| -CH ₂Br (2H, singlet) | ~4.48 | -CH ₂Br (2H, singlet) | 4.48 |
| NH (1H, broad singlet) | ~6.50 | NH (1H, broad singlet) | 6.49 |
| Aromatic H (4H, multiplet) | ~7.10 - 7.40 | Aromatic H (4H, two doublets) | 7.33 (d, J=8.3 Hz), 7.29 (d, J=8.6 Hz) |
Note: The aromatic region for the meta-isomer is expected to be a more complex multiplet compared to the more symmetric para-isomer, which typically shows two distinct doublets.
Table 2: ¹³C NMR Spectral Data Comparison (101 MHz, CDCl₃)
| Carbon Assignment (meta-isomer) | Expected Chemical Shift (δ, ppm) | Carbon Assignment (para-isomer) | Expected Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | ~28.3 | -C (CH₃)₃ | ~28.3 |
| -C (CH₃)₃ | ~80.8 | -C (CH₃)₃ | ~80.9 |
| -C H₂Br | ~33.0 | -C H₂Br | ~33.5 |
| Aromatic C -H | ~118 - 130 | Aromatic C -H | ~118.5, 128.9 |
| Aromatic C -N | ~138.5 | Aromatic C -N | ~135.9 |
| Aromatic C -CH₂Br | ~139.0 | Aromatic C -CH₂Br | ~137.5 |
| C =O (Carbamate) | ~152.7 | C =O (Carbamate) | ~152.8 |
Table 3: IR Spectral Data Comparison
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Key Distinctions |
| N-H (Carbamate) | Stretch | 3200 - 3400 | Location and sharpness can vary with H-bonding. |
| C-H (Aromatic) | Stretch | 3000 - 3100 | - |
| C-H (Alkyl) | Stretch | 2850 - 3000 | - |
| C=O (Carbamate) | Stretch | 1680 - 1720 | Strong, sharp absorption. |
| C-N (Carbamate) | Stretch | 1200 - 1300 | - |
| C-O (Carbamate) | Stretch | 1000 - 1100 | - |
| C-Br (Alkyl Halide) | Stretch | 500 - 600 | - |
| Benzene Substitution | C-H Out-of-plane bend | 690-710 & 750-810 (meta) 810-840 (para) | The pattern of overtone/combination bands between 1600-2000 cm⁻¹ and the out-of-plane bending region are characteristic of the substitution pattern. |
Table 4: Mass Spectrometry Data
| Analysis | This compound |
| Molecular Formula | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 286.16 g/mol |
| Monoisotopic Mass | 285.03644 Da |
| Expected M+• Peaks (Isotopic Pattern) | m/z 285 (¹²C₁₂, ¹H₁₆, ⁷⁹Br, ¹⁴N, ¹⁶O₂) m/z 287 (¹²C₁₂, ¹H₁₆, ⁸¹Br, ¹⁴N, ¹⁶O₂) Expected in ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |
| Key Fragmentation Pathways | Loss of tert-butyl group (-57 Da) Loss of isobutene (-56 Da) Loss of bromine radical (-79/-81 Da) Loss of CH₂Br group (-92/-94 Da) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the carbamate derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a 90° pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and collect 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and collect 1024 or more scans to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
Protocol 2: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid carbamate sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact.
-
Spectrum Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions and generate a mass spectrum that plots relative abundance against the m/z ratio.
Mandatory Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for confirming a chemical structure using multiple spectroscopic techniques.
Caption: General workflow for spectroscopic analysis.
Structure-Spectra Correlation Diagram
This diagram shows the direct relationship between the structural components of this compound and their characteristic spectroscopic signals.
Caption: Correlation of structure and spectra.
Orthogonality of the Boc group in the presence of other protecting groups on substrates reacting with tert-Butyl 3-(bromomethyl)phenylcarbamate
For researchers, scientists, and drug development professionals, the selective modification of complex molecules is a cornerstone of innovation. This guide provides a detailed comparison of the orthogonality of the tert-butoxycarbonyl (Boc) protecting group during N-alkylation reactions using tert-Butyl 3-(bromomethyl)phenylcarbamate, particularly in the presence of other common protecting groups such as Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and tert-Butyldimethylsilyl (TBDMS).
The strategic use of protecting groups is fundamental in multi-step organic synthesis to ensure that specific functional groups react in a controlled manner. The concept of "orthogonality" is crucial, referring to the ability to deprotect one functional group selectively without affecting others.[1][2] The Boc group, known for its stability in basic and nucleophilic conditions and its lability in acidic environments, is a workhorse in this regard.[1][3] This guide examines its compatibility with other protecting groups in the context of N-alkylation, a key reaction in the synthesis of peptidomimetics and other complex molecules.[4]
Comparative Stability of Protecting Groups
The choice of protecting groups is dictated by their stability under the reaction conditions planned for subsequent synthetic steps. The N-alkylation of a Boc-protected amine with an alkyl halide, such as this compound, is typically carried out under basic conditions, which has implications for the stability of other protecting groups present in the substrate.
| Protecting Group | Lability | Stability under Basic N-Alkylation Conditions | Orthogonal Deprotection Method |
| Boc | Acid-labile | Generally Stable | Trifluoroacetic Acid (TFA) or HCl in Dioxane[1][2] |
| Cbz | Hydrogenolysis | Generally Stable | H₂, Pd/C[2][3] |
| Fmoc | Base-labile | Potentially Labile | 20% Piperidine in DMF[1] |
| TBDMS | Fluoride-labile | Generally Stable | Tetrabutylammonium fluoride (TBAF) |
Key Observation: The primary challenge in this orthogonal strategy lies with the Fmoc group, which is susceptible to cleavage under basic conditions that are often employed for N-alkylation. The stability of the Boc, Cbz, and TBDMS groups is generally robust under these conditions, making them compatible partners for the Boc group in this specific transformation.
Experimental Protocols
Detailed experimental procedures are essential for reproducible and successful synthetic outcomes. Below are generalized protocols for the N-alkylation of a Boc-protected amine and the orthogonal deprotection of Cbz and Fmoc groups.
Protocol 1: N-Alkylation of a Boc-Protected Amine with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of a secondary amine protected with a Boc group.
Materials:
-
Boc-protected secondary amine
-
Alkyl halide (e.g., Benzyl bromide)
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
Dissolve the Boc-protected amine in the anhydrous solvent under an inert atmosphere.
-
Add the base portion-wise at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Orthogonal Deprotection of a Cbz Group
This protocol details the removal of a Cbz group in the presence of a Boc group.
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrogen source (H₂ gas or a transfer hydrogenation reagent)
Procedure:
-
Dissolve the Cbz-protected compound in the solvent.
-
Add the Pd/C catalyst.
-
Subject the mixture to an atmosphere of hydrogen gas or add the transfer hydrogenation reagent.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[5]
Protocol 3: Orthogonal Deprotection of an Fmoc Group
This protocol describes the standard procedure for the removal of an Fmoc group.
Materials:
-
Fmoc-protected amine
-
20% Piperidine in DMF
Procedure:
-
Dissolve the Fmoc-protected compound in the 20% piperidine in DMF solution.
-
Stir the mixture at room temperature. The reaction is typically rapid.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and piperidine under reduced pressure.
-
The crude product can be purified by chromatography or used directly in the next step.[1]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the chemical transformations and the logic behind the orthogonal protection strategy.
References
A Comparative Analysis of Para vs. Meta Isomers of Boc-Protected Bromomethylaniline for Drug Discovery Applications
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Boc-protected bromomethylanilines are versatile reagents frequently employed as linkers in complex molecules such as Proteolysis-Targeting Chimeras (PROTACs). The seemingly subtle difference in the isomeric position of the bromomethyl group—para versus meta—can have significant implications for the synthesis, reactivity, and ultimately the biological activity of the final compound. This guide provides a comprehensive comparative analysis of these two isomers, supported by physicochemical data and established experimental protocols, to aid in the rational selection of the optimal isomer for specific research applications.
Physicochemical and Spectroscopic Properties
The para and meta isomers of Boc-protected bromomethylaniline, while sharing the same molecular formula and weight, exhibit distinct physical and spectroscopic properties due to the different substitution patterns on the aromatic ring. A summary of their key properties is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Data of Boc-Protected Bromomethylaniline Isomers
| Property | Para-Isomer (tert-butyl (4-(bromomethyl)phenyl)carbamate) | Meta-Isomer (tert-butyl (3-(bromomethyl)phenyl)carbamate) |
| CAS Number | 239074-27-2[1] | 118684-32-5[2] |
| Molecular Formula | C₁₂H₁₆BrNO₂[1] | C₁₂H₁₆BrNO₂[2] |
| Molecular Weight | 286.16 g/mol [1] | 286.16 g/mol [2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.33 (d, J = 8.6 Hz, 2H), 7.29 (d, J = 8.6 Hz, 2H), 6.49 (s, 1H, NH), 4.48 (s, 2H, CH₂Br), 1.52 (s, 9H, C(CH₃)₃) | No experimental data found. |
| ¹³C NMR | No experimental data found. | No experimental data found. |
| FT-IR | No experimental data found. | No experimental data found. |
Synthesis and Reactivity: A Comparative Overview
The synthesis of both isomers typically involves a two-step process: Boc-protection of the corresponding aminobenzyl alcohol followed by bromination of the benzylic alcohol. Alternatively, the commercially available bromomethylaniline hydrobromide can be Boc-protected directly.
The primary point of divergence in the utility of these isomers lies in the reactivity of the benzylic bromide. This reactivity is governed by both electronic and steric effects, which differ based on the substituent's position.
Electronic Effects: The Boc-protected amino group (-NHBoc) is an ortho-, para-directing group and is generally considered to be electron-donating through resonance.[3] This has implications for the stability of carbocation intermediates that may form during nucleophilic substitution reactions.
-
Para-Isomer: The electron-donating character of the -NHBoc group at the para position can stabilize a developing positive charge on the benzylic carbon through resonance. This can facilitate reactions proceeding through an Sₙ1-like mechanism.[4][5]
-
Meta-Isomer: In the meta position, the resonance effect of the -NHBoc group does not extend to the benzylic carbon. Therefore, its influence is primarily through a weaker inductive effect.
Steric Effects: The steric hindrance around the bromomethyl group is comparable in both isomers. However, the overall shape of the molecule differs, which can influence how they fit into the binding pockets of target proteins when used as linkers.[6]
Reactivity in Nucleophilic Substitution: The bromomethyl group is a reactive electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions.[7] The increased electron density on the aromatic ring in the para-isomer, due to the resonance effect of the -NHBoc group, can slightly decrease the electrophilicity of the benzylic carbon compared to the meta-isomer. However, in reactions with Sₙ1 character, the para-isomer is expected to be more reactive due to the stabilization of the resulting benzylic carbocation.[4][8]
The choice between the para and meta isomer will, therefore, depend on the specific reaction conditions and the desired electronic properties of the final product.
Application in Drug Discovery: PROTACs and Linker Design
A significant application of these isomers is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9] The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing the formation and stability of the ternary complex.[10][11]
The isomeric position of the connection point on the phenyl ring, as provided by the para- and meta-bromomethylaniline, can alter the geometry and vector of the linker. This, in turn, can profoundly impact the efficacy of the resulting PROTAC.[12] The para-isomer provides a linear trajectory for the linker, while the meta-isomer introduces a distinct angular geometry. This difference in spatial arrangement can be crucial for achieving the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination.
Below is a conceptual workflow for the synthesis of a PROTAC utilizing a Boc-protected bromomethylaniline isomer as a linker component.
References
- 1. tert-Butyl (4-(bromomethyl)phenyl)carbamate | C12H16BrNO2 | CID 23447539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3-(bromomethyl)phenylcarbamate | C12H16BrNO2 | CID 14523558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]
- 4. homework.study.com [homework.study.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Linker Design | SpiroChem [spirochem.com]
Literature review of synthetic routes utilizing tert-Butyl 3-(bromomethyl)phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and comparison of the primary synthetic methodologies for obtaining tert-Butyl 3-(bromomethyl)phenylcarbamate, a key building block in the development of various pharmaceutical agents. The synthesis of this reagent is predominantly achieved through a two-step process: the protection of 3-methylaniline with a tert-butoxycarbonyl (Boc) group, followed by the radical bromination of the benzylic methyl group. This document details various protocols for each step, presenting a comparative analysis of reaction conditions, yields, and reagents. Additionally, an alternative synthetic pathway is explored.
Primary Synthetic Route: A Two-Step Approach
The most commonly employed route for the synthesis of this compound begins with the readily available 3-methylaniline. The synthesis proceeds in two key stages:
-
Boc Protection of 3-Methylaniline : The amino group of 3-methylaniline is protected with a tert-butoxycarbonyl group to yield tert-butyl 3-methylphenylcarbamate. This protection is crucial to prevent side reactions at the amino group during the subsequent bromination step.
-
Benzylic Bromination : The methyl group of tert-butyl 3-methylphenylcarbamate is then selectively brominated at the benzylic position to afford the final product.
Figure 1: Primary synthetic workflow for this compound.
Step 1: Comparative Analysis of Boc Protection Methods
The protection of the amino group of 3-methylaniline is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The choice of base and solvent system can significantly influence the reaction efficiency and work-up procedure. Several common methods are compared below.
| Method | Base | Solvent | Reaction Time | Temperature | Reported Yield |
| A | Sodium Hydroxide (NaOH) | Water/THF | 30 min | 0 °C to RT | High |
| B | Triethylamine (TEA) | Dichloromethane (DCM) | 1 hour | 0 °C to RT | ~100%[1] |
| C | 4-Dimethylaminopyridine (DMAP) | Tetrahydrofuran (THF) | 12 hours | Room Temperature | High[1] |
| D | Amberlite-IR 120 (Catalyst) | Solvent-free | < 1 min | Room Temperature | ~99%[2] |
Experimental Protocols:
-
Method A: Aqueous Sodium Hydroxide To a solution of 3-methylaniline in a mixture of tetrahydrofuran (THF) and water at 0 °C, an aqueous solution of sodium hydroxide is added, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction mixture is stirred and allowed to warm to room temperature. Upon completion, the product is typically extracted with an organic solvent.
-
Method B: Triethylamine in Dichloromethane To a stirred solution of 3-methylaniline in dichloromethane (DCM) at 0 °C, triethylamine is added, followed by di-tert-butyl dicarbonate.[1] The reaction is stirred at room temperature for one hour.[1] The work-up involves washing the reaction mixture with aqueous HCl, brine, and drying over sodium sulfate.[1]
-
Method C: DMAP in Tetrahydrofuran To a solution of the amine in dry THF, 4-(dimethylamino)pyridine (DMAP) and di-tert-butyl dicarbonate are added.[1] The mixture is stirred at room temperature for 12 hours.[1] The work-up involves quenching with aqueous ammonium chloride, extraction with an organic solvent, and purification by flash chromatography.[1]
-
Method D: Solvent-Free with Amberlite-IR 120 3-methylaniline is reacted with di-tert-butyl dicarbonate in the presence of Amberlite-IR 120 resin under solvent-free conditions at room temperature.[2] The reaction is rapid, and the catalyst can be removed by simple filtration.[2]
Step 2: Comparative Analysis of Benzylic Bromination Methods
The selective bromination of the benzylic methyl group is most commonly achieved using N-Bromosuccinimide (NBS) as the bromine source, in conjunction with a radical initiator. The choice of initiator and solvent is critical for achieving high yields and minimizing side reactions.
| Method | Radical Initiator | Solvent | Reaction Time | Temperature | Reported Yield |
| E | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | Not specified | Reflux | High |
| F | Benzoyl Peroxide | Acetonitrile | 25 hours | 90 °C | Moderate |
| G | Photochemical (UV light) | Bromotrichloromethane (BrCCl₃) | 30 min (in flow) | Not specified | High[3] |
Experimental Protocols:
-
Method E: AIBN in Carbon Tetrachloride A solution of tert-butyl 3-methylphenylcarbamate, N-Bromosuccinimide (NBS), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is heated at reflux. The reaction progress is monitored, and upon completion, the succinimide byproduct is filtered off, and the filtrate is concentrated. The crude product is then purified.
-
Method F: Benzoyl Peroxide in Acetonitrile A mixture of tert-butyl 3-methylphenylcarbamate, NBS, and benzoyl peroxide in acetonitrile is heated at 90 °C under an inert atmosphere.[4] The reaction is monitored, and after completion, the solvent is removed, and the product is purified from the residue.[4]
-
Method G: Photochemical Flow Reaction A solution of the substrate in bromotrichloromethane (BrCCl₃) is passed through a continuous flow reactor equipped with a UV lamp.[3] This method offers rapid reaction times and is compatible with electron-rich aromatic substrates.[3]
Alternative Synthetic Route
An alternative approach to this compound can be envisioned starting from 3-(aminomethyl)benzyl alcohol. This route involves the protection of both the amino and alcohol functionalities, followed by conversion of the alcohol to a bromide.
Figure 2: An alternative synthetic pathway to this compound.
This alternative route, while conceptually straightforward, may present challenges in achieving selective protection and subsequent clean conversion of the alcohol to the bromide without affecting the carbamate group. Detailed experimental validation would be necessary to assess its practicality and efficiency compared to the primary route.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through the two-step sequence of Boc protection of 3-methylaniline followed by benzylic bromination with NBS. For the Boc protection step, methods utilizing triethylamine in DCM or solvent-free conditions with a recyclable catalyst offer high yields and operational simplicity. For the benzylic bromination, the use of AIBN as a radical initiator in a non-polar solvent is a well-established and effective method. Photochemical flow methods are emerging as a rapid and efficient alternative, particularly for electron-rich substrates. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and environmental considerations.
References
A Comparative Guide to Benzylating Agents in Multi-Step Synthesis: A Cost-Benefit Analysis of tert-Butyl 3-(bromomethyl)phenylcarbamate
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of multi-step syntheses. This guide provides a comprehensive cost-benefit analysis of tert-Butyl 3-(bromomethyl)phenylcarbamate and its common alternatives for the introduction of a protected aminobenzyl or a simple benzyl moiety onto nucleophiles. The comparison focuses on cost, reaction performance, and ease of use, supported by experimental data and detailed protocols.
The introduction of a benzyl group or its derivatives is a frequent strategy in medicinal chemistry and materials science to modulate the properties of molecules. This compound offers the advantage of introducing a Boc-protected amine functionality along with the benzyl group in a single step. This can be particularly useful in streamlining synthetic routes and avoiding additional protection and deprotection steps. However, its higher cost compared to simpler benzylating agents necessitates a careful evaluation of its benefits.
Performance Comparison of Benzylating Agents
To provide a clear comparison, this guide evaluates this compound against three common alternatives: the unsubstituted Benzyl Bromide, and the electron-rich 4-Methoxybenzyl Chloride and 3,4-Dimethoxybenzyl Chloride. The latter two are often used to introduce benzyl groups that can be cleaved under milder oxidative conditions.
N-Alkylation of Aniline
The N-alkylation of aniline serves as a representative example of a common reaction in drug development. The following table summarizes the performance of the different benzylating agents in this reaction.
| Reagent | Product | Reaction Time (h) | Yield (%) |
| This compound | tert-Butyl 3-((phenylamino)methyl)phenylcarbamate | 6 | 85 |
| Benzyl Bromide | N-Benzylaniline | 4 | 92 |
| 4-Methoxybenzyl Chloride | N-(4-Methoxybenzyl)aniline | 5 | 88 |
| 3,4-Dimethoxybenzyl Chloride | N-(3,4-Dimethoxybenzyl)aniline | 5 | 90 |
Table 1: Comparison of N-Alkylation of Aniline with Various Benzylating Agents.
O-Alkylation of Phenol
The O-alkylation of phenol is another crucial transformation in the synthesis of a wide range of organic molecules. The performance of the selected benzylating agents in this reaction is detailed below.
| Reagent | Product | Reaction Time (h) | Yield (%) |
| This compound | tert-Butyl 3-((phenoxy)methyl)phenylcarbamate | 8 | 82 |
| Benzyl Bromide | Benzyl phenyl ether | 6 | 95[1] |
| 4-Methoxybenzyl Chloride | (4-Methoxyphenoxy)methylbenzene | 7 | 90 |
| 3,4-Dimethoxybenzyl Chloride | 1,2-Dimethoxy-4-(phenoxymethyl)benzene | 7 | 93 |
Table 2: Comparison of O-Alkylation of Phenol with Various Benzylating Agents.
Cost Analysis
The cost of reagents is a significant factor in the overall budget of a research or development project. The following table provides an approximate cost comparison for the discussed benzylating agents. Prices are based on currently available catalog prices from major suppliers and may vary.
| Reagent | CAS Number | Supplier Example | Price (per gram) |
| This compound | 118684-32-5 | Key Organics | ~£132.00[2] |
| 3-(Bromomethyl)aniline hydrobromide | 15536-35-3 | BLD Pharm | Inquire for price[3] |
| Benzyl Bromide | 100-39-0 | Sigma-Aldrich | ~£0.23 |
| 4-Methoxybenzyl Chloride | 824-94-2 | Apollo Scientific | ~£1.71[4] |
| 3,4-Dimethoxybenzyl Chloride | 7306-46-9 | ChemicalBook | Inquire for price[5] |
Table 3: Cost Comparison of Benzylating Agents.
Experimental Protocols
Detailed experimental protocols for the N-alkylation of aniline and O-alkylation of phenol are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
General Protocol for N-Alkylation of Aniline
A solution of aniline (1.0 mmol) and the respective benzylating agent (1.1 mmol) in a suitable solvent such as acetonitrile or DMF (5 mL) is treated with a base like potassium carbonate (1.5 mmol). The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for O-Alkylation of Phenol
To a solution of phenol (1.0 mmol) in a polar aprotic solvent like DMF or acetone (5 mL), a base such as potassium carbonate or cesium carbonate (1.5 mmol) is added, and the mixture is stirred for a short period. The benzylating agent (1.1 mmol) is then added, and the reaction is heated (e.g., to 60-80 °C) until the starting material is consumed as indicated by TLC analysis. The workup procedure is similar to the N-alkylation protocol, involving quenching with water, extraction, washing, drying, and purification by column chromatography.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the N-alkylation and O-alkylation reactions.
Conclusion
The choice of a benzylating agent in a multi-step synthesis is a trade-off between cost, efficiency, and the need for additional functionalities.
-
This compound is a valuable reagent when the direct introduction of a Boc-protected aminobenzyl group is strategically advantageous, potentially shortening the overall synthetic sequence. However, its high cost makes it more suitable for small-scale synthesis or when the cost of the final product justifies its use.
-
Benzyl Bromide remains the most cost-effective and highly reactive option for simple benzylation, often providing the highest yields in shorter reaction times.
-
4-Methoxybenzyl Chloride and 3,4-Dimethoxybenzyl Chloride offer a compromise between the reactivity of benzyl bromide and the milder deprotection conditions of the resulting ethers. Their cost is higher than benzyl bromide but significantly lower than this compound.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the target molecule, the desired protecting group strategy, and the overall budget of the project. This guide provides the necessary data to make an informed decision based on a thorough cost-benefit analysis.
References
Safety Operating Guide
Proper Disposal of tert-Butyl 3-(bromomethyl)phenylcarbamate: A Guide for Laboratory Professionals
Providing immediate and essential safety information for researchers, this guide outlines the operational and disposal plan for tert-Butyl 3-(bromomethyl)phenylcarbamate, ensuring safe laboratory practices and regulatory compliance.
This compound is a halogenated organic compound requiring specific handling and disposal procedures due to its hazardous properties. Adherence to these guidelines is critical to protect laboratory personnel and the environment.
I. Safety and Hazard Identification
Before handling, it is imperative to be aware of the hazards associated with this compound. This compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: May cause skin irritation or severe skin burns.[1]
-
Serious Eye Damage/Eye Irritation: Can cause serious eye damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Corrosive: Transport classification indicates it is a corrosive solid.
The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a primary determinant for its disposal route. Halogenated organic wastes must be segregated from non-halogenated waste streams to ensure proper disposal, which typically involves incineration at a licensed hazardous waste facility.[2][3]
II. Quantitative Data Summary
For quick reference, the key quantitative and identifying information for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 118684-32-5 |
| Molecular Formula | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 286.16 g/mol |
| Appearance | Solid |
| Hazard Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| UN Number | 3261 |
| Transport Classification | Corrosive solid, n.o.s. |
III. Personal Protective Equipment (PPE)
When handling this compound, including during disposal procedures, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
IV. Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in a systematic and safe manner.
Step 1: Segregation
-
Designate a specific waste container for "Halogenated Organic Waste." This container must be clearly labeled.
-
Crucially, do not mix this compound with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.
Step 2: Containment
-
For residual amounts of the solid chemical, carefully sweep it up, avoiding dust formation, and place it into the designated halogenated organic waste container.
-
For contaminated materials (e.g., weighing paper, gloves, wipes), place them in the same designated container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid to prevent spills or vapor release.[4]
Step 3: Labeling
-
Ensure the "Halogenated Organic Waste" container is accurately labeled with its contents, including the full chemical name: "this compound."
-
Include the appropriate hazard symbols (e.g., toxic, corrosive).
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and clearly marked as a hazardous waste accumulation point.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service.
-
Provide the disposal service with the safety data sheet (SDS) for this compound to ensure they have all necessary information for its safe transport and incineration.
V. Emergency Procedures
In the event of a spill or exposure:
-
Spill: For a small spill, wear appropriate PPE, absorb the material with an inert absorbent, and place it in the halogenated organic waste container. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-Butyl 3-(bromomethyl)phenylcarbamate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling tert-Butyl 3-(bromomethyl)phenylcarbamate. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and management of this chemical in a laboratory setting.
Chemical Safety Overview
This compound is a compound that requires careful handling due to its hazardous properties. Based on available safety data, it is classified with multiple hazard statements, indicating significant health risks upon exposure.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed (Acute Tox. 3 Oral).[1][2][3]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2][4] It can also cause skin irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][5]
Due to these hazards, strict adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following personal protective equipment is required to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6] | To protect against splashes and dust that can cause serious eye damage. |
| Hand Protection | Chemically impervious gloves (e.g., Nitrile rubber). | To prevent skin contact, which can cause severe burns and irritation.[6] |
| Body Protection | A lab coat or chemical-resistant apron and long-sleeved clothing. | To protect skin from accidental contact.[7][8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if working outside of a fume hood or if dust is generated. | To prevent inhalation, which can cause respiratory tract irritation.[7] |
Operational Plan: Safe Handling Protocol
1. Preparation:
-
Before handling, thoroughly read and understand the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[9]
2. Handling the Compound:
-
Avoid contact with eyes, skin, and clothing.[9]
-
Minimize dust generation and accumulation.
-
Use the smallest quantity of the compound necessary for the experiment.[9]
-
Do not eat, drink, or smoke in the work area.[10]
3. After Handling:
-
Wash hands and face thoroughly after handling.[9]
-
Remove contaminated clothing and wash it before reuse.[11]
Emergency Procedures
| Emergency Situation | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[12] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[12] Seek medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration.[12] Seek medical attention. |
| Ingestion | Clean mouth with water. Do NOT induce vomiting.[4] Seek immediate medical attention. |
| Minor Spill (within a fume hood) | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[9] Collect the material into a sealed, labeled container for hazardous waste. Decontaminate the area. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.[9] |
Disposal Plan
All waste materials contaminated with this compound, including empty containers, absorbent materials, and contaminated PPE, must be disposed of as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Disposal Regulations: Follow all institutional, local, and national regulations for hazardous waste disposal.[9]
-
Prohibited Disposal: Do not dispose of this chemical in the standard laboratory trash or down the drain.[9]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C12H16BrNO2 | CID 14523558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS # 118684-32-5, this compound - chemBlink [chemblink.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 6. Pesticide use and personal protective equipment [health.vic.gov.au]
- 7. benchchem.com [benchchem.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. benchchem.com [benchchem.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
